Aminaftone
Description
Aminaftone has been investigated for the treatment of Cockett Syndrome, May-Thurner Syndrome, and Iliac Vein Obstruction.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,4-dihydroxy-3-methylnaphthalen-2-yl) 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-10-15(20)13-4-2-3-5-14(13)16(21)17(10)23-18(22)11-6-8-12(19)9-7-11/h2-9,20-21H,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMPBJUYFTWHKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1OC(=O)C3=CC=C(C=C3)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163725 | |
| Record name | 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14748-94-8 | |
| Record name | 1,2,4-Naphthalenetriol, 3-methyl-, 2-(4-aminobenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14748-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminaftone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014748948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminaphthone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13039 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINAPHTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03JLX11PE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aminaftone's Endothelial Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanisms underpinning the therapeutic effects of aminaftone on endothelial cells. This compound, a derivative of 4-aminobenzoic acid, is clinically utilized for treating capillary disorders and chronic venous insufficiency.[1][2] Its efficacy stems from a multifaceted interaction with the vascular endothelium, primarily by modulating the endothelin-1 (ET-1) synthesis pathway, regulating endothelial permeability, and downregulating the expression of cellular adhesion molecules.[3][4]
Core Mechanism: Inhibition of Endothelin-1 Synthesis
The principal mechanism of this compound's action on endothelial cells is its targeted interference with the production of Endothelin-1 (ET-1), a potent vasoconstrictor peptide deeply implicated in the pathogenesis of various vascular diseases.[1][5] The synthesis of ET-1 is a multi-step process that begins with the transcription of the pre-pro-endothelin-1 (PPET-1) gene.
In vitro studies on human ECV304 endothelial cells have demonstrated that this compound significantly inhibits the production of ET-1 in a concentration-dependent manner, particularly following stimulation with the pro-inflammatory cytokine Interleukin-1beta (IL-1β).[1][3] Crucially, this inhibition occurs at the transcriptional level. This compound interferes with the transcription of the PPET-1 gene, thereby reducing the availability of the precursor molecule for ET-1 synthesis.[1][6] This is a key distinction, as this compound was found to have no influence on the activity of the Endothelin-Converting Enzyme (ECE), which is responsible for the final cleavage of big ET-1 into its active form.[1][3]
Caption: this compound's primary mechanism involves inhibiting the transcription of the PPET-1 gene.
Quantitative Data: Effect on Endothelin-1 Production
The inhibitory effect of this compound on ET-1 production is dose-dependent. The following table summarizes findings from in vitro studies.
| Cell Line | Stimulant | This compound Concentration | Effect on ET-1 Production | Reference |
| Human ECV304 | IL-1β (100 IU/mL) | 2 µg/mL | Significant Reduction | [1][3] |
| Human ECV304 | IL-1β (100 IU/mL) | 4 µg/mL | Significant, Concentration-Dependent Reduction | [1][3] |
| Human ECV304 | IL-1β (100 IU/mL) | 6 µg/mL | Significant, Concentration-Dependent Reduction | [1][3] |
Regulation of Endothelial Permeability and Adhesion
Beyond its effects on ET-1, this compound plays a crucial role in maintaining endothelial barrier integrity and modulating inflammatory responses at the vessel wall.
Stabilization of Endothelial Barrier Function
Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that, while crucial for angiogenesis, can also increase vascular permeability by weakening the adhesion between endothelial cells, largely through the degradation of Vascular Endothelial (VE) cadherins.[4][7] this compound has been shown to counteract this effect. In studies using Human Umbilical Vein Endothelial Cells (HUVECs), this compound significantly protected against VEGF-induced permeability.[8] It achieves this by restoring VE-cadherin expression, thereby stabilizing capillary-like structures and strengthening the endothelial barrier.[4][8]
References
- 1. This compound, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells: an in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of therapy with this compound on chronic venous and lymphatic stasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Review of Aminaphtone from Pathophysiology to Clinical Applications: Focus on New Rheumatological Acquisitions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells : an in vitro study [air.unimi.it]
- 7. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 8. Effect of aminaphtone on in vitro vascular permeability and capillary-like maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminaftone: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminaftone is a phlebotropic drug utilized in the management of capillary fragility and chronic venous insufficiency. Its therapeutic effects are primarily attributed to its ability to modulate endothelial cell function, reduce vascular permeability, and downregulate key mediators of inflammation and vasoconstriction. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways. While detailed human pharmacokinetic parameters are not extensively available in the public domain, this guide synthesizes the known aspects of its absorption and metabolism, alongside a robust collection of pharmacodynamic data from in vitro and clinical studies.
Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for this compound in humans, such as Cmax, Tmax, AUC, and half-life, are not well-documented in publicly accessible literature. However, some qualitative information regarding its metabolic fate is available.
Absorption, Metabolism, and Excretion
Following oral administration, this compound is absorbed and subsequently metabolized. One of the known metabolic pathways involves its partial conversion to phthiocol (2-hydroxy-3-methyl-1,4-naphthoquinone)[1]. The elimination of this compound and its metabolites occurs primarily through the kidneys, with excretion into the urine reported to occur over a 72-hour period. The peak excretion rate has been observed at approximately 6 hours post-administration[1].
Table 1: Qualitative Pharmacokinetic Profile of this compound
| Parameter | Description | Reference |
| Metabolism | Partially metabolized to phthiocol. | [1] |
| Excretion Route | Primarily renal (urine). | [1] |
| Excretion Timeline | Eliminated within 72 hours. | [1] |
| Peak Excretion | Maximum excretion observed at approximately 6 hours post-administration. | [1] |
Pharmacodynamics
The primary pharmacodynamic effects of this compound are centered on the vascular endothelium, where it exerts a protective and stabilizing influence. Its mechanisms of action involve the modulation of various signaling molecules that regulate vascular tone, permeability, and inflammation.
Effects on Endothelial Permeability and Capillary Stability
This compound has been shown to counteract increases in vascular permeability induced by agents such as Vascular Endothelial Growth Factor (VEGF). This effect is associated with the preservation of endothelial cell junctions.
Table 2: In Vitro Effects of this compound on Endothelial Permeability
| Experimental Model | Treatment | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 ng/ml VEGF for 2h, followed by this compound (1-20 µg/ml) for 6h | This compound significantly decreased VEGF-induced permeability and restored VE-cadherin expression. It also preserved capillary-like structures on Matrigel for up to 48 hours. | [2] |
Modulation of Vasoactive and Inflammatory Mediators
A key mechanism of this compound is its ability to downregulate the production of endothelin-1 (ET-1), a potent vasoconstrictor. It also modulates the expression of various adhesion molecules and cytokines involved in vascular inflammation.
Table 3: Effects of this compound on Vasoactive and Inflammatory Molecules
| Study Type | Population/Cell Line | This compound Dosage | Outcome Measures | Results | Reference |
| In Vitro | Human ECV304 Endothelial Cells | 2, 4, or 6 µg/mL | ET-1 concentration, Pre-pro-endothelin-1 (PPET-1) gene expression | Dose-dependent reduction in IL-1β-induced ET-1 production and PPET-1 gene expression. | [3] |
| Clinical Trial (Randomized, Open-Label) | 12 patients with Systemic Sclerosis (SSc) | 75 mg TID for 12 weeks | Soluble E-selectin (sELAM-1), soluble Vascular Cell Adhesion Molecule-1 (sVCAM-1) | Significant reduction in serum sELAM-1 and sVCAM-1 concentrations compared to control. | [4] |
| Clinical Trial (Randomized, Double-Blind, Placebo-Controlled) | 36 patients with Chronic Venous Insufficiency | Not specified | Limb volume, tibio-tarsal range of motion, quality of life | Significant improvement in quality of life and relief from edema, pain, pruritus, and limb heaviness. | [5] |
| Clinical Trial (Feasibility Study) | 46 patients with Raynaud's Phenomenon | 75 mg BID for 24 weeks | Skin blood perfusion (LASCA), Raynaud's Condition Score (RCS), frequency and duration of attacks | Progressive and significant increase in blood perfusion and decrease in RCS, frequency, and duration of attacks up to 12 weeks. | [6][7] |
| Clinical Trial (Randomized, Double-Blind, Placebo-Controlled Pilot Study) | 12 patients with SSc-related Raynaud's Phenomenon | 75 mg TID for 12 weeks | Number of Raynaud's attacks, serum ET-1 concentrations | A strong trend in the reduction of Raynaud's attacks and a significant reduction in serum ET-1 levels. | [8] |
Experimental Protocols
In Vitro Endothelial Permeability Assay[2]
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Treatment: Cells were treated with 50 ng/ml of Vascular Endothelial Growth Factor (VEGF) for 2 hours to induce permeability. Subsequently, cells were treated with this compound at concentrations ranging from 1 to 20 µg/ml for 6 hours.
-
Permeability Measurement: The permeability of the HUVEC monolayer was assessed by measuring the passage of a tracer molecule (e.g., FITC-dextran) across the cell layer.
-
VE-Cadherin Expression: The expression of VE-cadherin, a key component of adherens junctions, was analyzed by methods such as Western blotting or immunofluorescence.
-
Capillary-like Structure Assay: HUVECs were seeded on Matrigel, a basement membrane matrix, and treated with this compound. The formation and stability of capillary-like tube structures were observed and quantified over 48 hours.
In Vitro Endothelin-1 Production Assay[3]
-
Cell Line: Human ECV304 endothelial cells.
-
Stimulation: Cells were incubated with interleukin-1beta (IL-1β) at a concentration of 100 IU/mL to stimulate the production of endothelin-1 (ET-1).
-
This compound Treatment: Concurrently with IL-1β stimulation, cells were treated with increasing concentrations of this compound (2, 4, or 6 µg/mL).
-
ET-1 Quantification: ET-1 concentrations in the cell culture supernatants were measured at 3, 6, and 12 hours using an enzyme immunoassay (EIA) kit.
-
Gene Expression Analysis: The gene expression of pre-pro-endothelin-1 (PPET-1), the precursor to ET-1, was analyzed at the same time points using real-time polymerase chain reaction (RT-PCR).
-
Endothelin-Converting Enzyme (ECE) Activity: The activity of ECE, the enzyme that converts pro-ET-1 to active ET-1, was also determined.
Clinical Evaluation of Soluble Adhesion Molecules[4]
-
Study Design: A 12-week, randomized, open-label pilot study.
-
Participants: 24 patients with systemic sclerosis (SSc) were enrolled, with 12 patients in the this compound group and 12 in the control group.
-
Intervention: The treatment group received this compound 75 mg three times daily (TID) in addition to their baseline treatment for Raynaud's phenomenon. The control group continued with their baseline treatment.
-
Data Collection: Blood samples were collected at baseline and after 12 weeks of treatment.
-
Biomarker Analysis: Concentrations of soluble E-selectin adhesion molecule 1 (sELAM-1), soluble vascular cell adhesion molecule 1 (sVCAM-1), and soluble intracellular adhesion molecule 1 (sICAM-1) were measured from serum samples.
-
Statistical Analysis: Analysis of variance for repeated measures with statistical correction was used to compare the changes in adhesion molecule concentrations between the two groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: this compound's Mechanism of Action on Endothelial Cells.
Caption: In Vitro Experimental Workflow for this compound.
Conclusion and Future Directions
This compound demonstrates significant pharmacodynamic activity related to the protection and stabilization of the vascular endothelium. Its mechanisms of action, including the downregulation of endothelin-1 and adhesion molecules, as well as the preservation of endothelial cell junctions, provide a strong rationale for its clinical use in disorders characterized by capillary dysfunction.
However, a notable gap exists in the publicly available literature regarding the detailed quantitative pharmacokinetics of this compound in humans. Future research, including Phase I clinical trials with comprehensive pharmacokinetic profiling, would be invaluable for optimizing dosing regimens and further understanding the clinical pharmacology of this agent. Such studies would provide essential data on its absorption, distribution, metabolism, and excretion, allowing for a more complete characterization of its therapeutic profile. Further well-designed, randomized controlled trials are also needed to expand upon the promising clinical findings in conditions such as Raynaud's phenomenon and chronic venous insufficiency.
References
- 1. A Systematic Review of Aminaphtone from Pathophysiology to Clinical Applications: Focus on New Rheumatological Acquisitions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of aminaphtone on in vitro vascular permeability and capillary-like maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells: an in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound 75 mg TID on soluble adhesion molecules: a 12-week, randomized, open-label pilot study in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aminaphtone Efficacy in Primary and Secondary Raynaud’s Phenomenon: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminaphtone Efficacy in Primary and Secondary Raynaud's Phenomenon: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect Of this compound On Raynaud’s Phenomenon Secondary To Systemic Sclerosis: A Double-Blind Prospective, Randomized, Placebo-Controlled Pilot Study - ACR Meeting Abstracts [acrabstracts.org]
An In-depth Technical Guide to the Synthesis of Aminaftone and its Chemical Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Aminaftone, a vasoprotective agent, and its key chemical precursors. The information presented is collated from established patents and scientific literature, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers and professionals in the field of drug development.
This compound Synthesis
This compound, chemically known as 2-hydroxy-3-methyl-1,4-naphthohydroquinone-2-p-aminobenzoate, is synthesized through a multi-step process.[1] A modern and efficient synthesis route, designed to utilize non-toxic solvents and reagents under mild conditions, starts from menadione (2-methyl-1,4-naphthoquinone).[2] This process typically involves four main stages: epoxidation, acidification, esterification, and reduction.[2]
Synthesis Pathway
The overall synthesis of this compound from menadione is depicted in the following workflow:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step a) Epoxidation of Menadione (1) to Epoxide (2) [2]
-
Materials: Menadione, 2 M Sodium Hydroxide (NaOH), 35% Hydrogen Peroxide (H₂O₂), Methanol/Water (4:1 mixture), Ethyl ether, Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve menadione (1 equivalent) and 2 M NaOH (0.5 equivalents) in a 4:1 mixture of methanol and water at 0-2°C.
-
After stirring for 10 minutes at this temperature, add 35% hydrogen peroxide (1.5 equivalents).
-
After 30 minutes at 0°C, extract the product with ethyl ether.
-
Dry the organic phase over Na₂SO₄ and evaporate the solvent under reduced pressure to obtain the epoxide as a whitish powder.
-
Step b) Acidification of Epoxide (2) to 2-Hydroxy-3-methyl-1,4-naphthoquinone (3) [2]
-
Materials: Menadione epoxide, 96% Sulfuric Acid (H₂SO₄), Ethyl ether, Water, Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the menadione epoxide (1 equivalent) in 96% sulfuric acid (6 equivalents) to obtain a brilliant dark red solution.
-
Stir the solution at room temperature for 15 minutes.
-
Add water and extract the mixture with ethyl ether.
-
Combine the organic phases, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Wash the resulting product with water to yield a yellow/green powder.
-
Step c) Esterification of 2-Hydroxy-3-methyl-1,4-naphthoquinone (3) with 4-Aminobenzoyl Chloride to obtain Compound (4) [2]
-
Materials: 2-Hydroxy-3-methyl-1,4-naphthoquinone, 4-Aminobenzoyl chloride, Nonpolar organic solvent (e.g., tetrahydrofuran), Base (e.g., triethylamine).
-
Procedure:
-
The esterification is carried out in a nonpolar organic solvent.
-
The molar ratio between the 4-aminobenzoyl chloride and the hydroxynaphthoquinone is typically between 0.8:1 and 2:1.[2]
-
The reaction is performed in the presence of a base, with the molar ratio between the base and the hydroxynaphthoquinone being between 0.7:1 and 1.5:1.[2]
-
Step d) Reduction of Compound (4) to this compound [2]
-
Materials: Compound (4), Reducing agent (e.g., sodium hydrosulphite), Water.
-
Procedure:
-
React Compound (4) with a reducing agent in water.
-
An alternative patented process describes suspending the intermediate from the esterification step in water within a steel reactor, saturating with nitrogen, and adding a solution of sodium dithionite.[3]
-
The reaction is heated to 60°C for about 30 minutes.[3]
-
The resulting precipitate is filtered, suspended in a sodium hydrosulphite solution, and then washed with water.[3]
-
The final product is dried to yield this compound.[3]
-
Quantitative Data
| Step | Reactants | Reagents/Solvents | Molar Ratio (Reactant:Reagent) | Yield | Purity | Reference |
| a) Epoxidation | Menadione | NaOH, H₂O₂ | 1 : 0.5 (NaOH), 1 : 1.5 (H₂O₂) | 91.5% | - | [2] |
| b) Acidification | Menadione epoxide | H₂SO₄ | 1 : 6 | 83-93% | - | [2] |
| c) Esterification | 2-Hydroxy-3-methyl-1,4-naphthoquinone, 4-Aminobenzoyl chloride | Base | 1 : (0.8-2) (Chloride), 1 : (0.7-1.5) (Base) | - | - | [2] |
| d) Reduction | Compound (4) | Sodium dithionite | 1 : 17 | ~80% (final pure product) | >98% | [3] |
Synthesis of Chemical Precursors
The primary precursors for the synthesis of this compound are 4-aminobenzoic acid and a 2-hydroxy-1,4-naphthoquinone derivative.
Synthesis of 4-Aminobenzoic Acid
4-Aminobenzoic acid (PABA) can be prepared through several industrial routes, primarily via the reduction of 4-nitrobenzoic acid or the Hofmann degradation of the monoamide derived from terephthalic acid.[4]
Route 1: Catalytic Hydrogenation of 4-Nitrobenzoic Acid
A common method involves the catalytic hydrogenation of 4-nitrobenzoic acid.[5]
Caption: Synthesis of 4-Aminobenzoic Acid from 4-Nitrobenzoic Acid.
Experimental Protocol (Catalytic Hydrogenation): [5]
-
Materials: 4-Nitrobenzoic acid, Sodium hydroxide (NaOH), Pd/C catalyst, Hydrochloric acid (HCl).
-
Procedure:
-
Prepare an aqueous solution of the sodium salt of 4-nitrobenzoic acid using sodium hydroxide.
-
Perform hydrogenation reduction in an autoclave with a Pd/C catalyst under a hydrogen pressure of 2-4 MPa and a temperature of 60-70°C.
-
After the reaction is complete, cool to room temperature and filter to recover the catalyst.
-
Acidify the filtrate with HCl to a pH of 3 to precipitate the 4-aminobenzoic acid.
-
Filter and dry the product.
-
Quantitative Data (Catalytic Hydrogenation): [5]
| Reactant | Catalyst | Yield | Purity (HPLC) |
| 4-Nitrobenzoic acid | Pd/C | >96% | >99% |
Route 2: Hofmann Reaction of 1,4-Phthalic Acid Monomethyl Ester Monoamide [6]
This method involves the reaction of 1,4-phthalic acid monomethyl ester with ammonia to form a monoamide, which is then converted to p-aminobenzoic acid via a Hofmann reaction.[6]
Synthesis of 2-Hydroxy-1,4-naphthoquinone
2-Hydroxy-1,4-naphthoquinone, also known as Lawsone, is another key precursor.[7]
Route 1: Oxidation of 2-Hydroxynaphthalene
A high-yield synthesis involves the oxidation of 2-hydroxynaphthalene with hydrogen peroxide in the presence of a vanadium catalyst.[8]
Caption: Synthesis of 2-Hydroxy-1,4-naphthoquinone from 2-Hydroxynaphthalene.
Experimental Protocol (Oxidation): [8]
-
Materials: 2-Hydroxynaphthalene, 28% aqueous Sodium hydroxide (NaOH), Vanadium (V) oxide, Toluene, 35% Hydrogen peroxide (H₂O₂), 35% Hydrochloric acid (HCl).
-
Procedure:
-
To a 28% aqueous NaOH solution, add vanadium (V) oxide, toluene, and 2-hydroxynaphthalene.
-
Add 35% hydrogen peroxide dropwise at 45°C over 4 hours.
-
Add 35% hydrochloric acid dropwise to the reaction solution and cool to 10°C.
-
Collect the precipitated crystals by filtration, wash with water, and air-dry.
-
Quantitative Data (Oxidation): [8]
| Reactant | Catalyst | Yield | Purity |
| 2-Hydroxynaphthalene | Vanadium (V) oxide | 90% | 99% |
Route 2: Diels-Alder Reaction
Hydroxy-substituted 1,4-naphthoquinones can also be synthesized via a Diels-Alder reaction between a hydroxy-substituted 2-pyrone and 1,4-benzoquinone.[9] This one-pot reaction proceeds through decarboxylation and oxidation under mild conditions.[9]
Conclusion
The synthesis of this compound can be achieved through a robust and scalable process with high purity. The precursors, 4-aminobenzoic acid and 2-hydroxy-1,4-naphthoquinone derivatives, are accessible through well-established chemical transformations. The methodologies presented in this guide, supported by quantitative data and clear experimental workflows, provide a solid foundation for researchers and drug development professionals working on the synthesis and optimization of this compound and related compounds. Adherence to the detailed protocols and consideration of the reaction parameters are crucial for achieving high yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. US8987503B2 - Process for the synthesis of aminaphtone - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 6. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. WO2017033557A1 - Method for producing 2-hydroxy-1,4-naphthoquinone - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
Aminaftone's Regulatory Role in Vascular Endothelial Growth Factor (VEGF)-Mediated Vascular Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the current understanding of Aminaftone's role in modulating the effects of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis and vascular permeability. While direct inhibition of the VEGF signaling cascade by this compound has not been explicitly demonstrated, compelling in vitro evidence highlights its ability to counteract VEGF-induced increases in endothelial permeability. This is primarily achieved through the stabilization of endothelial cell junctions by restoring vascular endothelial (VE)-cadherin expression. This document summarizes the key quantitative data from published studies, provides detailed experimental protocols for the pivotal assays cited, and visualizes the involved signaling pathways and experimental workflows using the DOT language for Graphviz. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's mechanism of action on the vascular endothelium, particularly in the context of VEGF-driven pathologies.
Introduction
Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that plays a crucial role in both physiological and pathological angiogenesis. By binding to its receptors on endothelial cells, VEGF initiates a signaling cascade that leads to increased vascular permeability, endothelial cell proliferation, migration, and survival. Dysregulation of VEGF signaling is a hallmark of various diseases, including cancer, diabetic retinopathy, and chronic inflammatory conditions.
This compound, a derivative of 4-aminobenzoic acid, has been clinically utilized for its effects on capillary disorders. Recent research has begun to elucidate the molecular mechanisms underlying its therapeutic benefits, with a particular focus on its interaction with the vascular endothelium. This guide delves into the specific role of this compound in regulating the downstream effects of VEGF, particularly its impact on vascular permeability.
Quantitative Data on this compound's Effect on VEGF-Induced Permeability
In vitro studies utilizing Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that this compound effectively counteracts the increase in vascular permeability induced by VEGF. The key quantitative findings are summarized in the table below.
| Parameter | Treatment Conditions | Result | Reference |
| VEGF-Induced Vascular Permeability | HUVECs treated with 50 ng/ml VEGF | Significant increase in permeability | [1][2] |
| HUVECs pre-treated with this compound (1-20 µg/ml) followed by 50 ng/ml VEGF | Significant decrease in VEGF-induced permeability in a dose-dependent manner | [1][2] | |
| VE-Cadherin Expression | HUVECs treated with 50 ng/ml VEGF | Decreased VE-cadherin expression at cell junctions | [1][2] |
| HUVECs pre-treated with this compound followed by VEGF | Restoration of VE-cadherin expression and localization at cell junctions | [1][2] | |
| Capillary-like Structure Stability | HUVECs on Matrigel treated with VEGF | Disruption of capillary-like structures | [1][2] |
| HUVECs on Matrigel pre-treated with this compound (6 hours) | Significant preservation of capillary-like structures for up to 48 hours | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments that have elucidated the role of this compound in modulating VEGF-induced effects.
In Vitro Vascular Permeability Assay
This assay is designed to measure the passage of a tracer molecule across a monolayer of endothelial cells grown on a porous membrane, mimicking the in vivo endothelial barrier.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on collagen-coated, microporous polycarbonate membrane inserts (e.g., Transwell® inserts) until a confluent monolayer is formed.
-
Treatment:
-
The HUVEC monolayers are pre-incubated with varying concentrations of this compound (e.g., 1, 5, 10, 20 µg/ml) or vehicle control in the upper chamber for 6 hours.
-
Following pre-incubation, 50 ng/ml of recombinant human VEGF is added to the upper chamber.
-
-
Permeability Measurement:
-
A tracer molecule, such as fluorescein isothiocyanate (FITC)-dextran, is added to the upper chamber.
-
At specified time points (e.g., 30, 60, 120 minutes), aliquots are collected from the lower chamber.
-
The fluorescence intensity of the aliquots is measured using a fluorometer.
-
-
Data Analysis: The amount of tracer that has passed through the monolayer is calculated and used to determine the permeability coefficient. Results are typically expressed as a percentage of the permeability observed with VEGF treatment alone.
VE-Cadherin Expression and Localization Analysis
This protocol details the assessment of VE-cadherin protein expression and its localization at cell-cell junctions using immunofluorescence microscopy.
-
Cell Culture and Treatment: HUVECs are grown on glass coverslips to confluence. The cells are then treated with vehicle, VEGF (50 ng/ml), and/or this compound at various concentrations as described in the permeability assay.
-
Immunofluorescence Staining:
-
After treatment, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
The cells are then incubated with a primary antibody specific for VE-cadherin.
-
Following washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with DAPI.
-
-
Microscopy and Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The integrity and continuity of VE-cadherin staining at cell-cell junctions are qualitatively and quantitatively assessed.
Matrigel Capillary-like Structure Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like networks when cultured on a basement membrane matrix.
-
Assay Setup: A layer of Matrigel® is allowed to polymerize in the wells of a multi-well plate.
-
Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells. The cells are pre-treated with this compound for 6 hours before the addition of VEGF (50 ng/ml).
-
Incubation and Imaging: The plates are incubated for a period of up to 48 hours to allow for the formation of capillary-like structures. The networks are photographed at various time points using a phase-contrast microscope.
-
Analysis: The extent of tube formation is quantified by measuring parameters such as the number of branch points, total tube length, and the area covered by the tube network.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: VEGF signaling pathway leading to increased vascular permeability.
References
Preclinical Profile of Aminaftone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminaftone is a synthetic derivative of 4-aminobenzoic acid, utilized in clinical practice for the management of vascular disorders, including chronic venous insufficiency and capillary fragility.[1] Its therapeutic efficacy is attributed to its vasoprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the preclinical studies of this compound in various animal models, focusing on its pharmacological effects, underlying mechanisms of action, and safety profile. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Mechanism of Action
Preclinical investigations have elucidated several key mechanisms through which this compound exerts its therapeutic effects. These primarily involve the modulation of endothelial function, reduction of vascular inflammation, and maintenance of vascular integrity.
Downregulation of Endothelin-1 (ET-1)
In vitro studies have demonstrated that this compound significantly inhibits the production of Endothelin-1 (ET-1), a potent vasoconstrictor and pro-fibrotic peptide implicated in the pathogenesis of various vascular diseases.[2][3] this compound interferes with the transcription of the pre-pro-ET-1 (PPET-1) gene in a dose- and time-dependent manner, leading to a reduction in ET-1 synthesis.[3][4][5] This effect is achieved without influencing the activity of the endothelin-converting enzyme (ECE).[3][5]
References
- 1. Efficacy of this compound in a rat model of monocrotaline-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of right ventricular function after monocrotaline-induced pulmonary hypertension in the intact rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of amantadine on the production of pro-inflammatory cytokines by stimulated in vitro human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [ask.orkg.org]
Discovery and history of Aminaftone development
An In-depth Technical Guide to the Discovery, Development, and Mechanism of Aminaftone
Introduction
This compound (3-Methyl-1,4-dioxo-1,4-dihydro-naphthalen-2-yl 4-amino-benzoate) is a synthetic vasoprotective drug derived from 4-aminobenzoic acid.[1][2] For over three decades, it has been utilized in clinical practice for the treatment of various vascular disorders, primarily capillary fragility and chronic venous insufficiency (CVI).[1][3] Its therapeutic efficacy is rooted in a multi-faceted mechanism of action centered on endothelial protection. This compound modulates the expression of key mediators involved in vasoconstriction, inflammation, and vascular permeability, such as endothelin-1 (ET-1) and cellular adhesion molecules.[1][4] This technical guide provides a comprehensive overview of the history of this compound's development, from its chemical synthesis to its preclinical and clinical evaluation, intended for researchers, scientists, and drug development professionals.
Discovery and Chemical Synthesis
The synthesis of this compound has evolved significantly from its initial descriptions to modern, safer, and more efficient industrial processes.
Historical Synthesis
The first synthesis process for this compound was detailed in U.S. Patent No. 3,639,432.[5] This multi-step method involved the formation of an ester bond between 2-hydroxy-3-methyl-1,4-naphthohydroquinone and a p-nitrobenzoyl halide.[6] The reaction was conducted in toxic solvents like benzene, followed by a catalytic hydrogenation step under pressure in dioxane to reduce the nitro group to the final amino group.[5][6] The use of hazardous solvents and drastic reaction conditions made this process suboptimal for large-scale industrial production.[6]
Modern Synthesis Process
More recent patents have outlined a refined, safer process for synthesizing this compound, achieving a purity of at least 98% while avoiding toxic reagents and employing mild reaction conditions.[7][8] This improved method generally involves four main steps:
-
Epoxidation: Menadione (2-methyl-1,4-naphthoquinone) is epoxidated to form the corresponding epoxide.
-
Acidification: The epoxide undergoes acidification to yield a hydroxynaphthoquinone intermediate.
-
Esterification: The hydroxynaphthoquinone is esterified with 4-nitrobenzoyl chloride. An earlier version of this improved process used toluene as a solvent and pyridine to drive the reaction.[6]
-
Reduction: The resulting nitro-compound is reduced to the final product, this compound. Modern methods employ a reducing agent like sodium dithionite in water, replacing the catalytic hydrogenation in organic solvents.[7][8]
This updated pathway is more suitable for industrial-scale production, ensuring a high-purity final product free from toxic residues like palladium catalysts.[5][7]
Mechanism of Action
This compound exerts its therapeutic effects through several distinct but interconnected molecular mechanisms that collectively contribute to endothelial homeostasis and vascular protection.
Downregulation of Endothelin-1 (ET-1)
A primary mechanism of this compound is its ability to downregulate the production of Endothelin-1 (ET-1), a potent vasoconstrictor and pro-inflammatory peptide.[4] In-vitro studies have demonstrated that this compound interferes with the transcription of the pre-pro-endothelin-1 (PPET-1) gene in a dose- and time-dependent manner.[1][4] By inhibiting the expression of the gene encoding the ET-1 precursor, this compound effectively decreases the final production and secretion of mature ET-1, mitigating its pathological effects on the vasculature.[4][9]
Modulation of Adhesion Molecules and Inflammation
Chronic venous insufficiency and other vasculopathies are characterized by endothelial activation and an over-expression of adhesion molecules.[3] this compound has been shown to counteract this process. Clinical studies in patients with systemic sclerosis revealed that treatment with this compound significantly reduces the serum concentrations of soluble E-selectin (sELAM-1) and soluble vascular cell adhesion molecule-1 (sVCAM-1).[10][11] These molecules are critical for leukocyte adhesion to the endothelium and subsequent migration into tissues, a key step in inflammation.[3] Furthermore, this compound has been reported to interfere with pro-inflammatory cytokines like IL-6 and TGF-β.[1][12]
Reduction of Vascular Permeability
This compound helps to reduce edema by decreasing vascular permeability.[12] Its stabilizing effect on the endothelial barrier is mediated by the modulation of VE-cadherin, a key component of adherens junctions between endothelial cells.[13] In-vitro experiments showed that this compound significantly counteracted VEGF-induced hyperpermeability and restored VE-cadherin expression, thereby preserving the integrity of capillary-like structures.[13]
Preclinical and Pharmacokinetic Profile
This compound has undergone extensive preclinical evaluation, demonstrating a favorable safety and pharmacokinetic profile.
Preclinical Safety and Toxicology
Preclinical safety tests have shown this compound to be well-tolerated across multiple animal species.[1][12] The drug exhibits a wide therapeutic window with no significant toxicity observed even at high doses. The key findings are summarized below.
Table 1: Summary of Preclinical Toxicology Studies
| Study Type | Species | Dose | Duration | Findings |
|---|---|---|---|---|
| Acute Toxicity | 4 animal species | Up to 3 g/kg | Single Dose | No symptoms of tissue lesions or changes in organ functions.[1][12] |
| Subacute Toxicity | 2 animal species | Up to 100 mg/kg | 90 days | No symptoms of tissue lesions or changes in organ functions.[1][12] |
| Chronic Toxicity | Dogs | 50 mg/kg | 280 days | No significant tissue damage or alterations in organ function.[1][12] |
| Mutagenicity & Teratogenicity | N/A | N/A | N/A | No teratogenic or mutagenic effects observed.[1][12] |
Pharmacokinetics
Following oral administration, this compound is partially metabolized to phthiocol.[1][3] The drug and its metabolites are eliminated primarily through urine.
Table 2: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Description |
|---|---|---|
| Route of Administration | Oral | N/A |
| Metabolism | Partially metabolized to phthiocol.[1][12] | N/A |
| Time to Max. Excretion | ~6 hours | The point of highest concentration of the drug/metabolites in urine.[1][12] |
| Elimination Half-Life | N/A | Data not specified in available literature. |
| Total Excretion Time | Within 72 hours | Time for the drug and its metabolites to be cleared via urine.[1][12] |
Key Experimental Protocols
Protocol 4.3.1: In Vitro ET-1 Production Downregulation Assay [4][9]
-
Cell Line: Human ECV304 endothelial cells.
-
Stimulation: Cells are incubated with interleukin-1beta (IL-1β) at 100 IU/mL to induce ET-1 production.
-
Treatment: Concurrently, cells are treated with increasing concentrations of this compound (e.g., 2, 4, or 6 µg/mL).
-
Incubation: Treated and control cells are incubated for various time points (e.g., 3, 6, and 12 hours).
-
Endpoint Measurement:
-
ET-1 concentrations in the cell supernatant are quantified using an enzyme immunoassay (EIA) kit.
-
Pre-pro-ET-1 (PPET-1) gene expression is analyzed via real-time polymerase chain reaction (RT-PCR).
-
-
Objective: To determine if this compound reduces ET-1 production by inhibiting its gene transcription.
References
- 1. A Systematic Review of Aminaphtone from Pathophysiology to Clinical Applications: Focus on New Rheumatological Acquisitions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells: an in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2799426A1 - New process for the synthesis of aminaphtone - Google Patents [patents.google.com]
- 6. EP2390246A1 - Process for the preparation of aminaphtone - Google Patents [patents.google.com]
- 7. US8987503B2 - Process for the synthesis of aminaphtone - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound 75 mg TID on soluble adhesion molecules : a 12-week, randomized, open-label pilot study in patients with systemic sclerosis [air.unimi.it]
- 11. Effects of this compound 75 mg TID on soluble adhesion molecules: a 12-week, randomized, open-label pilot study in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of aminaphtone on in vitro vascular permeability and capillary-like maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Animal Studies with Aminaftone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminaftone is a phlebotropic drug with vasoprotective properties, primarily utilized in the treatment of chronic venous insufficiency and related vascular disorders. Its mechanism of action is principally attributed to the downregulation of endothelin-1 (ET-1) production, a potent vasoconstrictor. These application notes provide a comprehensive overview of the available preclinical data on this compound, focusing on its use in in vivo animal studies. The information is intended to guide researchers in designing and conducting further preclinical investigations.
Data Presentation
Toxicity Data
Preclinical safety evaluations of this compound have been conducted across various animal species, encompassing acute, subacute, and chronic toxicity studies. The following tables summarize the available dosage information from these studies. It is important to note that detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound in these preclinical models are not widely available in the public domain.
| Acute Toxicity | |||
| Species | Route of Administration | Dosage | Observation |
| Four animal species (not specified) | Not specified | Up to 3 g/kg | No symptoms of tissue lesions or changes in organ functions reported.[1] |
| Subacute Toxicity | |||
| Species | Route of Administration | Dosage | Duration |
| Two animal species (not specified) | Not specified | Up to 100 mg/kg | 90 days |
| Chronic Toxicity | |||
| Species | Route of Administration | Dosage | Duration |
| Dogs | Not specified | 50 mg/kg | 280 days |
Efficacy Data in a Disease Model
| Monocrotaline-Induced Pulmonary Hypertension Model | |||
| Species | Route of Administration | Dosage | Study Duration |
| Rat (Wistar, male) | Admixed with food | 30 mg/kg/day and 150 mg/kg/day | 5 weeks |
Experimental Protocols
General Guidance for Vehicle Selection in Oral Administration
For oral gavage administration of this compound in rodent studies, the selection of an appropriate vehicle is critical for ensuring consistent delivery and bioavailability. While specific vehicle information for many this compound studies is not detailed in the literature, general principles for vehicle selection for poorly water-soluble compounds can be applied. Common vehicles include:
-
Aqueous solutions/suspensions: Water, saline, or 0.5% carboxymethylcellulose (CMC) are preferred when possible.
-
Oils: Corn oil or other vegetable oils can be used for hydrophobic compounds.
-
Other vehicles: For compounds with challenging solubility, formulations with co-solvents like polyethylene glycol (PEG) 400, or surfactants like Tween 80 may be considered. However, the potential for vehicle-induced physiological effects should be carefully evaluated.
It is recommended to conduct preliminary formulation studies to determine the optimal vehicle for this compound that ensures stability and appropriate dosing accuracy.
Protocol for Monocrotaline-Induced Pulmonary Hypertension Model in Rats
This protocol is based on a study investigating the efficacy of this compound in a rat model of pulmonary hypertension.
Objective: To evaluate the effect of this compound on the development of monocrotaline-induced pulmonary hypertension in rats.
Animal Model:
-
Species: Rat
-
Strain: Wistar
-
Sex: Male
-
Weight: 250-300 g
Materials:
-
This compound
-
Monocrotaline (MCT)
-
Standard rat chow
-
Appropriate animal housing and care facilities
Procedure:
-
Induction of Pulmonary Hypertension:
-
A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce pulmonary hypertension.
-
-
Animal Groups:
-
Control Group: Healthy rats receiving standard chow.
-
MCT Group: Rats receiving a single injection of MCT and standard chow.
-
This compound Low Dose Group: Rats receiving a single injection of MCT and chow admixed with this compound at a dose of 30 mg/kg/day.
-
This compound High Dose Group: Rats receiving a single injection of MCT and chow admixed with this compound at a dose of 150 mg/kg/day.
-
-
Dosing:
-
This compound is administered by admixing it with the powdered standard rat chow. The concentration of this compound in the feed should be calculated based on the average daily food consumption of the rats to achieve the target daily dosage.
-
-
Study Duration:
-
The study is conducted for 5 weeks.
-
-
Endpoint Evaluation:
-
Mortality: Monitored daily.
-
Hemodynamic Parameters: Measurement of right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Right Ventricular Hypertrophy: Assessed by the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S).
-
Histopathology: Examination of lung and heart tissues for vascular remodeling and hypertrophy.
-
Biomarkers: Measurement of plasma endothelin-1 (ET-1) levels.
-
Mandatory Visualizations
Signaling Pathway of this compound's Effect on Endothelin-1 Production
Caption: this compound's mechanism of action on ET-1 production.
Experimental Workflow for Monocrotaline-Induced Pulmonary Hypertension Study
Caption: Workflow for the this compound efficacy study.
References
Application Notes and Protocols: Aminaftone in a Rat Model of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary hypertension (PH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and eventual heart failure.[1] The monocrotaline (MCT)-induced PH model in rats is a widely utilized and reproducible preclinical model for studying the pathophysiology of PH and for evaluating novel therapeutic agents.[2][3] Aminaftone, a derivative of 4-aminobenzoic acid, has demonstrated therapeutic potential by down-regulating the production of endothelin-1 (ET-1), a potent vasoconstrictor and key mediator in the pathogenesis of PH.[4][5] These application notes provide detailed protocols for utilizing this compound in a rat model of MCT-induced pulmonary hypertension.
Mechanism of Action of this compound in Pulmonary Hypertension
This compound exerts its effects by interfering with the endothelin-1 signaling pathway. It has been shown to down-regulate the transcription of the pre-pro-endothelin-1 (PPET-1) gene, leading to a reduction in the synthesis and subsequent release of mature ET-1.[4][5][6] This reduction in circulating ET-1 levels helps to mitigate its downstream effects, which include potent vasoconstriction, smooth muscle cell proliferation, and fibrosis, all of which contribute to the vascular remodeling seen in pulmonary hypertension.[7][8]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
Induction of Pulmonary Hypertension in Rats
The monocrotaline (MCT) model is a well-established method for inducing PH in rats.[2][3]
Materials:
-
Male Wistar rats (or Sprague-Dawley), 180-200g
-
Monocrotaline (MCT) powder
-
0.5 N HCl
-
0.5 N NaOH
-
Sterile water for injection
-
Syringes and needles (25-27G)
Protocol:
-
Prepare the MCT solution: Dissolve MCT powder in 0.5 N HCl to a concentration of 200 mg/mL.[9]
-
Neutralize the solution to a pH of 7.4 with 0.5 N NaOH.[9]
-
Dilute the neutralized solution with sterile water to a final concentration of 60 mg/mL.[9]
-
Administer a single subcutaneous (s.c.) injection of MCT at a dose of 60 mg/kg body weight to each rat.[1][9]
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
-
Monitor the animals daily for signs of distress. The development of PH typically occurs over 3-4 weeks.[3][10]
This compound Administration
Materials:
-
This compound
-
Appropriate vehicle for oral administration (e.g., sterile water, saline, or as specified by the manufacturer)
-
Oral gavage needles
Protocol:
-
Prepare the this compound solution in the chosen vehicle at the desired concentrations (e.g., for doses of 30 mg/kg/day and 150 mg/kg/day).
-
Begin this compound administration at a predetermined time point post-MCT injection (e.g., day 1 or day 14 for therapeutic intervention studies).
-
Administer the prepared this compound solution orally once daily via gavage.
-
A control group should receive the vehicle alone.
-
Continue daily administration for the duration of the study (e.g., 5 weeks).
Hemodynamic Assessment
Right heart catheterization is the gold standard for measuring pulmonary artery pressure.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Pressure transducer and recording system
-
Catheter (e.g., polyethylene tubing or a miniature micromanometer pressure catheter)
-
Surgical instruments
Protocol:
-
Anesthetize the rat.[11]
-
Secure the animal in a supine position.
-
Perform a surgical cut-down to expose the right internal jugular vein.[11]
-
Carefully insert the catheter into the jugular vein and advance it through the right atrium and right ventricle, into the pulmonary artery.[11]
-
Record the right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[10][12]
-
After recording, euthanize the animal for tissue collection.
Assessment of Right Ventricular Hypertrophy (Fulton Index)
The Fulton Index is a reliable method for quantifying right ventricular hypertrophy.[7][11]
Materials:
-
Surgical scissors and forceps
-
Analytical balance
Protocol:
-
Following euthanasia, carefully excise the heart.
-
Separate the atria from the ventricles.[11]
-
Dissect the free wall of the right ventricle (RV) from the left ventricle and septum (LV+S).[11]
-
Weigh the RV and the LV+S separately.
-
Calculate the Fulton Index using the formula: Fulton Index = RV / (LV + S) .[11][13][14] An increased ratio indicates right ventricular hypertrophy.
Histological Analysis of Pulmonary Arteries
Histological examination is crucial for assessing vascular remodeling.
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Masson's Trichrome stain kit
Protocol:
-
Perfuse the lungs with saline, followed by 10% neutral buffered formalin.
-
Excise the lungs and immerse them in formalin for fixation.
-
Process the fixed lung tissue and embed in paraffin.
-
Section the paraffin blocks at 4-5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei (blue) and eosin for the cytoplasm and extracellular matrix (pink).[15] This allows for the assessment of medial wall thickness and luminal occlusion.
-
Masson's Trichrome Staining: This stain is used to visualize collagen fibers (blue/green), muscle (red), and cytoplasm (pink).[16][17][18] It is particularly useful for assessing fibrosis in the pulmonary vasculature. Follow the manufacturer's protocol for the staining procedure.
-
Dehydrate, clear, and mount the stained sections.
-
Examine the slides under a microscope and perform morphometric analysis to quantify vascular remodeling.
Experimental Workflow
Figure 2: General experimental workflow for studying this compound in MCT-induced PH in rats.
Data Presentation
The following tables summarize the expected quantitative data from a study investigating the effects of this compound in a rat model of MCT-induced pulmonary hypertension. The values are representative and may vary based on specific experimental conditions.
Table 1: Hemodynamic Parameters
| Group | Right Ventricular Systolic Pressure (RVSP) (mmHg) |
| Control | 25 - 30 |
| MCT + Vehicle | 41 - 52 |
| MCT + this compound (30 mg/kg) | Reduced vs. MCT + Vehicle |
| MCT + this compound (150 mg/kg) | Significantly Reduced vs. MCT + Vehicle |
Data based on typical ranges found in literature.[10][19]
Table 2: Right Ventricular Hypertrophy
| Group | Fulton Index (RV / (LV+S)) |
| Control | ~0.25 - 0.30 |
| MCT + Vehicle | ~0.50 - 0.60 |
| MCT + this compound (30 mg/kg) | Reduced vs. MCT + Vehicle |
| MCT + this compound (150 mg/kg) | Significantly Reduced vs. MCT + Vehicle |
Data based on typical ranges found in literature.[11]
Table 3: Biomarker Levels
| Group | Plasma Endothelin-1 (ET-1) Concentration |
| Control | Baseline Levels |
| MCT + Vehicle | Significantly Increased |
| MCT + this compound (30 mg/kg) | Reduced vs. MCT + Vehicle |
| MCT + this compound (150 mg/kg) | Significantly Reduced vs. MCT + Vehicle |
Qualitative representation based on the known mechanism of this compound.[4]
Table 4: Survival Rate
| Group | Survival Rate (%) |
| Control | 100 |
| MCT + Vehicle | Decreased |
| MCT + this compound (30 mg/kg) | Significantly Higher than MCT + Vehicle |
| MCT + this compound (150 mg/kg) | Significantly Higher than MCT + Vehicle |
Qualitative representation based on published findings.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the therapeutic effects of this compound in a rat model of monocrotaline-induced pulmonary hypertension. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further elucidate the potential of this compound as a novel treatment for this debilitating disease.
References
- 1. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells: an in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Systematic Review of Aminaphtone from Pathophysiology to Clinical Applications: Focus on New Rheumatological Acquisitions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of right ventricular hypertrophy (RVH) [bio-protocol.org]
- 8. Endothelin-1 enhances oxidative stress, cell proliferation and reduces apoptosis in human umbilical vein endothelial cells: role of ETB receptor, NADPH oxidase and caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mail.ej-med.org [mail.ej-med.org]
- 11. Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. ejmjih.com [ejmjih.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application of Aminaftone in Systemic Sclerosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Sclerosis (SSc) is a complex autoimmune disease characterized by endothelial dysfunction, immune dysregulation, and widespread fibrosis of the skin and internal organs. The vasculopathy in SSc often manifests as Raynaud's phenomenon and can lead to severe complications such as digital ulcers and pulmonary arterial hypertension. Aminaftone, a derivative of 4-aminobenzoic acid, has emerged as a promising therapeutic agent for targeting the vascular component of SSc. This document provides detailed application notes and protocols for researchers investigating the utility of this compound in SSc research, summarizing key findings and methodologies from preclinical and clinical studies.
Mechanism of Action
This compound exerts its effects primarily through the modulation of endothelial cell function. Its proposed mechanisms of action in the context of systemic sclerosis include:
-
Downregulation of Endothelin-1 (ET-1): this compound has been shown to inhibit the production of ET-1, a potent vasoconstrictor and profibrotic mediator that is upregulated in SSc. This effect is achieved by interfering with the transcription of the pre-pro-endothelin-1 (PPET-1) gene.[1][2]
-
Reduction of Soluble Adhesion Molecules: The drug is associated with a decrease in the serum levels of soluble E-selectin (sELAM-1) and soluble Vascular Cell Adhesion Molecule-1 (sVCAM-1), which are markers of endothelial activation and are involved in the inflammatory processes of SSc.[3]
-
Improvement of Microvascular Perfusion: Clinical studies have demonstrated that this compound can improve peripheral blood perfusion, likely as a consequence of its effects on endothelial function and vasodilation.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical studies on the use of this compound in patients with systemic sclerosis.
Table 1: Clinical Efficacy of this compound in Systemic Sclerosis
| Study | Number of Patients | Treatment Group | Control Group | Duration | Key Findings |
| Parisi S, et al. 2015[4][5] | 108 | Standard of Care + this compound (57 patients) | Standard of Care (51 patients) | 48 weeks | Statistically significant reduction in the number of Raynaud's phenomenon (RP) attacks (p=0.02), Raynaud's Condition Score (RCS) (p=0.04), and pain VAS (p=0.04) in the this compound group compared to the control group. |
| Santaniello A, et al. 2013[6] | 23 | This compound 75 mg TID (12 patients) | Placebo (11 patients) | 12 weeks | Trend towards reduction in the number of RP attacks (p=0.06). Significant reduction in serum ET-1 concentrations in the this compound group compared to placebo (p=0.02). |
Table 2: Effect of this compound on Soluble Adhesion Molecules in Systemic Sclerosis
| Study | Biomarker | Baseline (this compound Group) | 12 Weeks (this compound Group) | Baseline (Control Group) | 12 Weeks (Control Group) | P-value |
| Scorza R, et al. 2008[3] | sELAM-1 (pg/mL) | 17.0 ± 7.8 | 11.9 ± 9.0 | 20.3 ± 9.9 | 20.4 ± 10.5 | < 0.05 |
| sVCAM-1 (ng/mL) | 51.2 ± 12.9 | 40.8 ± 13.8 | 56.8 ± 49.6 | 62.7 ± 40.6 | < 0.05 | |
| sICAM-1 (ng/mL) | - | No significant change | - | No significant change | NS |
Experimental Protocols
This section provides detailed protocols for key experiments to investigate the effects of this compound in the context of systemic sclerosis.
In Vitro Protocol 1: Effect of this compound on Endothelin-1 Production by Endothelial Cells
This protocol is adapted from Scorza R, et al. 2008.[1][2][7]
Objective: To determine the in vitro effect of this compound on the production of Endothelin-1 (ET-1) by human endothelial cells stimulated with Interleukin-1β (IL-1β).
Materials:
-
Human endothelial cell line (e.g., ECV304)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human IL-1β
-
This compound
-
Phosphate-buffered saline (PBS)
-
Enzyme immunoassay (EIA) kit for human ET-1
-
RNA extraction kit
-
qRT-PCR reagents for pre-pro-endothelin-1 (PPET-1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture human endothelial cells in appropriate medium until they reach 80-90% confluency.
-
Cell Stimulation and Treatment:
-
Seed the cells in 24-well plates at a suitable density.
-
After 24 hours, replace the medium with fresh medium containing 100 IU/mL of IL-1β to stimulate ET-1 production.
-
Concurrently, treat the cells with increasing concentrations of this compound (e.g., 2, 4, and 6 µg/mL). Include a vehicle control (the solvent used to dissolve this compound).
-
Incubate the cells for different time points (e.g., 3, 6, and 12 hours).
-
-
Supernatant Collection: At each time point, collect the cell culture supernatants and store them at -80°C for ET-1 measurement.
-
ET-1 Quantification: Measure the concentration of ET-1 in the collected supernatants using a commercially available EIA kit according to the manufacturer's instructions.
-
RNA Extraction and qRT-PCR:
-
At each time point, lyse the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative gene expression of PPET-1 using qRT-PCR, normalized to the expression of a housekeeping gene.
-
Expected Outcome: this compound is expected to cause a dose- and time-dependent decrease in both the secretion of ET-1 protein and the expression of PPET-1 mRNA in IL-1β-stimulated endothelial cells.
In Vitro Protocol 2: Investigating the Antifibrotic Effects of this compound on Dermal Fibroblasts
Objective: To assess the potential direct antifibrotic effects of this compound on human dermal fibroblasts.
Materials:
-
Primary human dermal fibroblasts isolated from healthy donors or SSc patients
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Transforming Growth Factor-β1 (TGF-β1)
-
This compound
-
Reagents for collagen quantification (e.g., Sircol Collagen Assay)
-
Antibodies for Western blotting (e.g., anti-collagen type I, anti-α-SMA)
-
qRT-PCR reagents for fibrotic markers (e.g., COL1A1, ACTA2, CTGF)
Procedure:
-
Fibroblast Culture: Culture human dermal fibroblasts in appropriate medium.
-
Induction of Fibrotic Phenotype and Treatment:
-
Seed fibroblasts in 6-well plates.
-
Once confluent, starve the cells in serum-free medium for 24 hours.
-
Stimulate the cells with a profibrotic agent, such as TGF-β1 (e.g., 10 ng/mL), to induce a myofibroblast phenotype and increase collagen production.[8][9]
-
Simultaneously treat the cells with various concentrations of this compound.
-
Incubate for 24-48 hours.
-
-
Analysis of Collagen Production:
-
Collagen Assay: Quantify the amount of soluble collagen in the cell culture supernatant using an assay like the Sircol Collagen Assay.
-
Western Blotting: Analyze the protein expression of collagen type I and α-smooth muscle actin (α-SMA) in cell lysates.
-
-
Gene Expression Analysis:
-
Extract total RNA from the cells and perform qRT-PCR to measure the mRNA levels of key fibrotic genes such as COL1A1 (collagen type I alpha 1), ACTA2 (alpha-smooth muscle actin), and CTGF (connective tissue growth factor).
-
Expected Outcome: If this compound has direct antifibrotic properties, it would be expected to reduce the TGF-β1-induced increase in collagen production and the expression of fibrotic markers in dermal fibroblasts.
In Vivo Protocol: Evaluation of this compound in a Bleomycin-Induced Scleroderma Mouse Model
This protocol is a proposed methodology based on established protocols for the bleomycin-induced scleroderma model.[10][11][12]
Objective: To evaluate the efficacy of this compound in preventing or treating skin fibrosis in a mouse model of scleroderma.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Bleomycin
-
This compound
-
Saline solution
-
Tools for subcutaneous injections
-
Skin calipers or high-frequency ultrasound for measuring skin thickness
-
Hydroxyproline assay kit
-
Histology reagents (formalin, paraffin, Masson's trichrome stain)
Procedure:
-
Induction of Scleroderma:
-
Administer daily subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL solution) into a defined area on the shaved backs of the mice for a period of 3-4 weeks.[12] A control group should receive saline injections.
-
-
This compound Administration:
-
Prophylactic Treatment: Start daily administration of this compound (e.g., via oral gavage or intraperitoneal injection) one day before the first bleomycin injection and continue throughout the study.
-
Therapeutic Treatment: Begin this compound administration after a certain period of bleomycin injections (e.g., 2 weeks) to assess its effect on established fibrosis.
-
The optimal dose of this compound for mice would need to be determined through dose-ranging studies. A vehicle control group for this compound should be included.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for changes in body weight and skin appearance.
-
Measure skin thickness at the injection site weekly using calipers or ultrasound.
-
At the end of the study, euthanize the mice and collect skin biopsies from the treated area.
-
-
Assessment of Fibrosis:
-
Histology: Fix skin samples in formalin, embed in paraffin, and stain with Masson's trichrome to visualize collagen deposition and measure dermal thickness.
-
Hydroxyproline Assay: Quantify the total collagen content in skin biopsies using a hydroxyproline assay.
-
Expected Outcome: Effective treatment with this compound would be expected to result in reduced skin thickening, decreased collagen deposition (as assessed by histology and hydroxyproline content) compared to the bleomycin-only treated group.
Mandatory Visualizations
Caption: Mechanism of this compound in Systemic Sclerosis.
References
- 1. This compound, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells: an in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells : an in vitro study [air.unimi.it]
- 3. Effects of this compound 75 mg TID on soluble adhesion molecules: a 12-week, randomized, open-label pilot study in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the Treatment of Raynaud’s Phenomenon in Systemic Sclerosis: New Perspectives, American Journal of Internal Medicine, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect Of this compound On Raynaud’s Phenomenon Secondary To Systemic Sclerosis: A Double-Blind Prospective, Randomized, Placebo-Controlled Pilot Study - ACR Meeting Abstracts [acrabstracts.org]
- 7. researchgate.net [researchgate.net]
- 8. Engineering Advanced In Vitro Models of Systemic Sclerosis for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aragenbio.com [aragenbio.com]
- 11. criver.com [criver.com]
- 12. inotiv.com [inotiv.com]
Application Note & Protocol: In Vitro Assay for Measuring Aminaftone's Effect on Cytokine Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminaftone is a drug used to treat capillary fragility and abnormal bleeding. Beyond its effects on vascular integrity, recent studies suggest that this compound possesses anti-inflammatory properties. A key aspect of inflammation is the production of signaling molecules called cytokines. Pro-inflammatory cytokines, when overproduced, can contribute to a variety of diseases. This compound is thought to exert some of its therapeutic effects by modulating the expression of these cytokines.
This document provides a detailed protocol for an in vitro assay to quantify the effect of this compound on the expression of key pro-inflammatory cytokines. The primary mechanism explored is the inhibition of the Nuclear Factor kappa-B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1] This assay is crucial for researchers investigating the anti-inflammatory potential of this compound and similar compounds.
Proposed Signaling Pathway of this compound
This compound is hypothesized to inhibit the activation of the NF-κB pathway. In a typical inflammatory response, stimuli like Tumor Necrosis Factor-alpha (TNF-α) bind to their receptors, initiating a cascade that leads to the activation of the IκB kinase (IKK) complex.[2][3] IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation.[2] This releases the NF-κB dimer (commonly p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][3] this compound is thought to interfere with this cascade, possibly by inhibiting IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent cytokine gene expression.[4]
Experimental Workflow
The following workflow provides a high-level overview of the protocol. The process begins with culturing a suitable cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are known to produce cytokines in response to inflammatory stimuli.[5][6] The cells are then pre-treated with varying concentrations of this compound before being stimulated with TNF-α to induce an inflammatory response. Following incubation, both the cell culture supernatant and the cells themselves are harvested for analysis. The supernatant is used to quantify secreted cytokine proteins via an Enzyme-Linked Immunosorbent Assay (ELISA), while the cells are lysed to extract RNA for measuring cytokine gene expression by Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol details the steps for culturing HUVECs and treating them with this compound and TNF-α.
Materials:
-
Endothelial Cell Growth Medium (e.g., EGM-2)[7]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution[8]
-
6-well tissue culture plates
-
This compound (stock solution prepared in DMSO)
-
Recombinant Human TNF-α (stock solution prepared in sterile water)
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Culture HUVECs in T-75 flasks until they reach 80-90% confluency.[9] Wash the cells with PBS, and detach them using Trypsin-EDTA.[7] Neutralize the trypsin, centrifuge the cells, and resuspend them in fresh Endothelial Cell Growth Medium. Seed the cells into 6-well plates at a density of approximately 2 x 10⁵ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10]
-
This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose). Remove the medium from the cells and replace it with the this compound-containing medium or vehicle control. Incubate for 1-2 hours.
-
TNF-α Stimulation: Following pre-treatment, add TNF-α to each well (except for the unstimulated control) to a final concentration of 10 ng/mL.[11]
-
Incubation: Return the plates to the incubator for a specified period. For gene expression analysis (RT-qPCR), a 4-6 hour incubation is typically sufficient. For secreted protein analysis (ELISA), a 12-24 hour incubation is recommended.[12]
-
Harvesting:
-
Supernatant: Carefully collect the cell culture supernatant from each well into separate microcentrifuge tubes. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells. Transfer the clear supernatant to new tubes and store at -80°C until the ELISA is performed.
-
Cells: Wash the remaining cells in the wells twice with cold PBS. Add RNA lysis buffer directly to the wells to lyse the cells for RNA extraction.
-
Protocol 2: Quantification of Secreted Cytokines by ELISA
This protocol describes the use of a sandwich ELISA to measure the concentration of cytokines (e.g., IL-6, IL-8, MCP-1) in the collected cell culture supernatants.
Materials:
-
ELISA kits for human IL-6, IL-8, and MCP-1
-
Harvested cell culture supernatants
-
96-well ELISA plates
-
Wash buffer (provided in the kit)
-
Detection antibody (provided in the kit)
-
Substrate solution (e.g., TMB, provided in the kit)
-
Stop solution (provided in the kit)
-
Plate reader
Procedure:
-
Plate Preparation: Coat a 96-well plate with the capture antibody specific for the cytokine of interest, as per the manufacturer's instructions. Wash the plate several times with wash buffer.
-
Sample and Standard Incubation: Add the collected supernatants (diluted if necessary) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for the time specified in the kit protocol (usually 1-2 hours at room temperature).
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate as recommended.
-
Enzyme Conjugate: Wash the plate again and add the streptavidin-enzyme conjugate (e.g., Streptavidin-HRP). Incubate.
-
Substrate Development: After a final wash, add the substrate solution to the wells. A color change will occur.
-
Reading: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in each sample.
Protocol 3: Analysis of Cytokine Gene Expression by RT-qPCR
This protocol outlines the steps for measuring the relative mRNA levels of cytokine genes in the treated cells.
Materials:
-
RNA extraction kit
-
Reverse transcription kit (for cDNA synthesis)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (IL-6, IL-8, MCP-1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit, following the manufacturer's protocol. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction by combining the cDNA, qPCR master mix, and specific primers for each target gene and the housekeeping gene in a qPCR plate.
-
Thermal Cycling: Run the qPCR plate in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on TNF-α-induced Cytokine Secretion (ELISA Data)
| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) | MCP-1 (pg/mL) |
| Unstimulated Control | Baseline | Baseline | Baseline |
| TNF-α (10 ng/mL) | High | High | High |
| TNF-α + this compound (1 µM) | Reduced | Reduced | Reduced |
| TNF-α + this compound (10 µM) | Further Reduced | Further Reduced | Further Reduced |
| TNF-α + this compound (50 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| TNF-α + this compound (100 µM) | Strongly Reduced | Strongly Reduced | Strongly Reduced |
| Vehicle Control | High | High | High |
| Values are represented as relative changes and should be replaced with actual mean ± SD from experimental replicates. |
Table 2: Effect of this compound on TNF-α-induced Cytokine Gene Expression (RT-qPCR Data)
| Treatment Group | IL-6 mRNA (Fold Change) | IL-8 mRNA (Fold Change) | MCP-1 mRNA (Fold Change) |
| Unstimulated Control | 1.0 | 1.0 | 1.0 |
| TNF-α (10 ng/mL) | >50 | >50 | >50 |
| TNF-α + this compound (1 µM) | Reduced | Reduced | Reduced |
| TNF-α + this compound (10 µM) | Further Reduced | Further Reduced | Further Reduced |
| TNF-α + this compound (50 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| TNF-α + this compound (100 µM) | Strongly Reduced | Strongly Reduced | Strongly Reduced |
| Vehicle Control | >50 | >50 | >50 |
| Fold change is relative to the unstimulated control and normalized to a housekeeping gene. Values are illustrative and should be replaced with actual experimental data. |
This application note provides a comprehensive set of protocols to assess the anti-inflammatory effects of this compound by measuring its impact on cytokine expression in an in vitro model. The combination of ELISA and RT-qPCR allows for a thorough analysis of both protein secretion and gene expression, providing robust data for researchers in drug development and inflammatory disease research. The described assays can be adapted to test other compounds or different cell types relevant to specific inflammatory conditions.
References
- 1. probiologists.com [probiologists.com]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Modulation of both activator protein-1 and nuclear factor-kappa B signal transduction of human T cells by amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human vascular endothelial cells produce tumor necrosis factor-alpha in response to proinflammatory cytokine stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol [sigmaaldrich.com]
- 8. biocat.com [biocat.com]
- 9. 2.2. Preparation of Concentrated HUVEC-CM and Analysis of Cytokine Expression [bio-protocol.org]
- 10. criver.com [criver.com]
- 11. IFCC Professional Scientific Exchange Programme Report: Effects of Cytokines on the Expression of Adhesion Molecules on Human Umbilical Vein Endothelial Cells (HUVECs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Time and Concentration Dependent Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Induced Endothelial Activation [frontiersin.org]
Application Notes and Protocols for Aminaftone Administration in Models of Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide, characterized by progressive damage to the kidneys. The pathology involves complex mechanisms, including endothelial dysfunction, inflammation, and fibrosis. Aminaftone, a drug known for its vasoprotective properties, has been suggested as a potential therapeutic agent for microvascular complications. Its mechanism of action involves the downregulation of vasoconstrictor molecules like endothelin-1 (ET-1) and pro-inflammatory and pro-fibrotic cytokines, including Transforming Growth Factor-beta (TGF-β).[1] These pathways are critically implicated in the pathogenesis of diabetic nephropathy.[2][3][4]
These application notes provide a summary of the current, albeit limited, clinical data on this compound for diabetic nephropathy and present a detailed, proposed experimental protocol for evaluating its efficacy in a preclinical animal model.
Quantitative Data Summary
Currently, published data on this compound in controlled animal models of diabetic nephropathy is scarce. However, a case report in a patient with type 1 diabetes and albuminuria demonstrated a significant reduction in urinary albumin excretion after two months of treatment with this compound.[1]
Table 1: Clinical Effects of this compound in a Patient with Type 1 Diabetes and Albuminuria [1]
| Parameter | Baseline | After 2 Months of this compound (150 mg/day) |
| Microalbuminuria (mg/L) | 487.1 | 98.3 |
| Arterial Blood Pressure (mmHg) | 140/85 | 130/80 |
Proposed Experimental Protocol: this compound in Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats
This protocol outlines a proposed study to investigate the therapeutic potential of this compound in a well-established rodent model of type 1 diabetic nephropathy induced by streptozotocin (STZ).
Animal Model and Diabetes Induction
-
Animal Strain: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Induction of Diabetes:
-
Fast the rats for 12-16 hours with free access to water.[5][6]
-
Prepare a fresh solution of STZ in 0.1 M citrate buffer (pH 4.5).
-
Induce diabetes with a single intraperitoneal (i.p.) injection of STZ at a dose of 45-60 mg/kg body weight.[5][6][7]
-
To prevent fatal hypoglycemia, provide the animals with 5% sucrose water for the first 24 hours post-STZ injection.[6]
-
Confirm diabetes 72 hours after STZ injection by measuring fasting blood glucose from a tail vein blood sample. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.[5]
-
Experimental Groups and Treatment
-
Divide the diabetic rats into the following groups (n=8-10 per group):
-
Diabetic Control Group: Receives the vehicle (e.g., normal saline or carboxymethyl cellulose) orally once daily.
-
This compound Treatment Group (Low Dose): Receives a low dose of this compound (e.g., 30 mg/kg) orally once daily.
-
This compound Treatment Group (High Dose): Receives a high dose of this compound (e.g., 150 mg/kg) orally once daily.
-
Positive Control Group (Optional): Receives a standard-of-care drug like an ACE inhibitor (e.g., Enalapril).
-
-
Include a Non-diabetic Control Group that receives only the vehicle.
-
The treatment duration should be for a minimum of 8 weeks to allow for the development of diabetic nephropathy.
Key Experimental Assessments
-
Body Weight and Blood Glucose: Monitor weekly.
-
24-hour Urine Collection: At baseline and every 4 weeks, house the rats in metabolic cages for 24-hour urine collection.[8] Measure urine volume.
-
Urinary Albumin Excretion (UAE): Determine the albumin concentration in the 24-hour urine samples using a rat-specific albumin ELISA kit.[9][10] Calculate the total 24-hour UAE.
-
Glomerular Filtration Rate (GFR): At the end of the study, measure GFR using inulin or creatinine clearance.[11][12][13][14]
-
Serum Analysis: At the end of the study, collect blood samples to measure serum creatinine and blood urea nitrogen (BUN) as indicators of renal function.
-
At the end of the study, euthanize the animals and perfuse the kidneys with saline followed by 4% paraformaldehyde.
-
Embed the kidneys in paraffin and prepare 4-µm sections.
-
Perform the following staining:
-
Hematoxylin and Eosin (H&E): To assess general renal morphology, including tubular dilation and cellular infiltration.[15]
-
Periodic acid-Schiff (PAS): To evaluate glomerular basement membrane thickening and mesangial matrix expansion.[16]
-
Masson's Trichrome or Sirius Red: To quantify tubulointerstitial fibrosis by staining collagen deposition.[15]
-
-
From the kidney cortex, extract RNA and protein to analyze the expression of key molecules in the pathogenic pathways:
-
Quantitative PCR (qPCR): To measure mRNA levels of Tgfb1, Edn1 (ET-1), Col1a1 (Collagen I), and inflammatory markers like Tnf (TNF-α) and Il6 (IL-6).
-
Western Blot or ELISA: To quantify the protein levels of TGF-β1, ET-1, and collagen.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The therapeutic rationale for using this compound in diabetic nephropathy is based on its potential to interfere with key signaling pathways that drive renal damage.
Caption: TGF-β signaling pathway in renal fibrosis.
Caption: Endothelin-1 signaling in mesangial cells.
Experimental Workflow
Caption: Proposed experimental workflow.
References
- 1. A Systematic Review of Aminaphtone from Pathophysiology to Clinical Applications: Focus on New Rheumatological Acquisitions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF‑β/Smad signaling in chronic kidney disease: Exploring post‑translational regulatory perspectives (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial cells secreted endothelin-1 augments diabetic nephropathy via inducing extracellular matrix accumulation of mesangial cells in ETBR-/- mice | Aging [aging-us.com]
- 4. Endothelin Blockade in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sinapic Acid Ameliorates the Progression of Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats via NRF2/HO-1 Mediated Pathways [frontiersin.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Nephroprotective Effect of Adropinin Against Streptozotocin-Induced Diabetic Nephropathy in Rats: Inflammatory Mechanism and YAP/TAZ Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diacomp.org [diacomp.org]
- 11. Methods for Assessment of the Glomerular Filtration Rate in Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. Histological changes of kidney in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trials Involving Aminaftone
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aminaftone
This compound is a phlebotropic drug that has demonstrated efficacy in the treatment of vascular disorders, primarily chronic venous insufficiency (CVI) and Raynaud's phenomenon.[1][2] Its mechanism of action is multifactorial, involving the downregulation of endothelin-1 (ET-1) production, a potent vasoconstrictor, and the inhibition of the expression of endothelial adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and E-selectin (ELAM-1).[3][4] This leads to a reduction in capillary fragility and permeability, improvement in microcirculation, and a decrease in inflammatory processes within the vascular endothelium.
These application notes provide a framework for the design and implementation of clinical trials to further investigate the therapeutic potential of this compound. The protocols outlined below are intended to serve as a guide for researchers and can be adapted based on specific study objectives.
I. Clinical Trial Design for Chronic Venous Insufficiency (CVI)
Study Objective:
To evaluate the efficacy and safety of this compound in improving the symptoms and quality of life in patients with CVI.
Study Design:
A randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria: Patients aged 18-75 years with a clinical diagnosis of CVI (CEAP classification C2-C5), symptomatic for at least 6 months.
-
Exclusion Criteria: History of deep vein thrombosis (DVT) in the preceding year, severe peripheral arterial disease, pregnancy or lactation, known hypersensitivity to this compound.
Treatment and Dosage:
-
Treatment Group: this compound 75 mg, administered orally twice daily.
-
Control Group: Placebo, administered orally twice daily.
-
Duration of Treatment: 12 weeks.
Efficacy Endpoints:
-
Primary Endpoint: Change from baseline in the Global Index Score of the Chronic Venous Insufficiency Quality of Life Questionnaire (CIVIQ-20).
-
Secondary Endpoints:
-
Change from baseline in the Venous Insufficiency Epidemiological and Economic Study - Quality of Life/Symptoms (VEINES-QoL/Sym) score.
-
Change from baseline in the Aberdeen Varicose Vein Questionnaire (AVVQ) score.
-
Change from baseline in lower limb volume, measured by water plethysmography.
-
Change from baseline in patient-reported symptoms (pain, heaviness, swelling) using a Visual Analog Scale (VAS).
-
Change from baseline in serum levels of sVCAM-1 and sE-selectin.
-
Safety Endpoints:
-
Incidence of adverse events (AEs) and serious adverse events (SAEs).
-
Changes in vital signs, physical examination findings, and laboratory parameters.
Data Presentation:
All quantitative data should be summarized in tables for clear comparison between the treatment and placebo groups.
| Parameter | Baseline (Mean ± SD) | Week 12 (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value |
| CIVIQ-20 Global Index Score | ||||
| This compound Group | ||||
| Placebo Group | ||||
| VEINES-QoL Score | ||||
| This compound Group | ||||
| Placebo Group | ||||
| AVVQ Score | ||||
| This compound Group | ||||
| Placebo Group | ||||
| Lower Limb Volume (mL) | ||||
| This compound Group | ||||
| Placebo Group | ||||
| Pain VAS (mm) | ||||
| This compound Group | ||||
| Placebo Group | ||||
| sVCAM-1 (ng/mL) | ||||
| This compound Group | ||||
| Placebo Group | ||||
| sE-selectin (ng/mL) | ||||
| This compound Group | ||||
| Placebo Group |
Experimental Workflow:
II. Clinical Trial Design for Raynaud's Phenomenon
Study Objective:
To assess the efficacy of this compound in reducing the frequency and severity of vasospastic attacks in patients with primary Raynaud's phenomenon.
Study Design:
A randomized, double-blind, placebo-controlled, crossover study.
Patient Population:
-
Inclusion Criteria: Patients aged 18-65 years with a diagnosis of primary Raynaud's phenomenon (fulfilling LeRoy and Medsger criteria), with at least 5 attacks per week.
-
Exclusion Criteria: Secondary Raynaud's phenomenon, use of vasoactive medications that cannot be washed out, pregnancy or lactation.
Treatment and Dosage:
-
Treatment Period 1 (4 weeks):
-
Group A: this compound 75 mg orally twice daily.
-
Group B: Placebo orally twice daily.
-
-
Washout Period (2 weeks): Placebo for all patients.
-
Treatment Period 2 (4 weeks):
-
Group A: Placebo orally twice daily.
-
Group B: this compound 75 mg orally twice daily.
-
Efficacy Endpoints:
-
Primary Endpoint: Change from baseline in the Raynaud's Condition Score (RCS).
-
Secondary Endpoints:
-
Change in the frequency of Raynaud's attacks (patient diary).
-
Change in the duration of Raynaud's attacks (patient diary).
-
Change in peripheral blood perfusion as measured by Laser Speckle Contrast Analysis (LASCA) following a cold challenge test.
-
Change in serum levels of sVCAM-1 and sE-selectin.
-
Data Presentation:
| Parameter | Baseline (Mean ± SD) | After this compound (Mean ± SD) | After Placebo (Mean ± SD) | p-value (this compound vs. Placebo) |
| Raynaud's Condition Score | ||||
| Frequency of Attacks/week | ||||
| Duration of Attacks (min) | ||||
| LASCA Perfusion Units (post-cold challenge) | ||||
| sVCAM-1 (ng/mL) | ||||
| sE-selectin (ng/mL) |
Experimental Workflow:
III. Experimental Protocols
Quality of Life and Symptom Assessment
3.1.1 Chronic Venous Insufficiency Quality of Life Questionnaire (CIVIQ-20)
-
Objective: To assess the quality of life in patients with CVI.
-
Protocol:
-
Provide the patient with the CIVIQ-20 self-questionnaire.[5][6]
-
Instruct the patient to answer all 20 questions based on their experiences over the past four weeks.
-
Each question is scored on a 5-point Likert scale.
-
Calculate the global index score as per the questionnaire's scoring instructions. A lower score indicates a better quality of life.[7]
-
3.1.2 Venous Insufficiency Epidemiological and Economic Study - Quality of Life/Symptoms (VEINES-QoL/Sym)
-
Objective: To evaluate symptoms and quality of life in patients with venous diseases.
-
Protocol:
3.1.3 Aberdeen Varicose Vein Questionnaire (AVVQ)
-
Objective: To assess the severity and impact of varicose veins on quality of life.
-
Protocol:
3.1.4 Raynaud's Condition Score (RCS)
-
Objective: To assess the patient's perception of the severity of their Raynaud's phenomenon.
-
Protocol:
-
Provide the patient with a daily diary that includes the RCS.
-
The RCS is a 10-point numerical rating scale (0 = no difficulty, 10 = extreme difficulty) or a 100-mm visual analog scale.
-
Instruct the patient to record their score at the end of each day.
-
Calculate the average weekly RCS.
-
Objective Physiological and Biomarker Measurements
3.2.1 Laser Speckle Contrast Analysis (LASCA) for Peripheral Blood Perfusion
-
Objective: To non-invasively measure cutaneous microvascular blood flow.
-
Protocol:
-
Patient Preparation: The patient should acclimatize to a room with a constant temperature (22-24°C) for at least 20 minutes. The patient should be in a comfortable, seated position with their hands resting at heart level.
-
Device Setup: Position the LASCA imager perpendicular to the dorsum of the hand at a fixed distance (e.g., 20 cm).
-
Baseline Measurement: Acquire a baseline image of blood perfusion for 30-60 seconds.
-
Cold Challenge Test (for Raynaud's Phenomenon):
-
Immerse the hand in cold water (15°C) for 1 minute.
-
Immediately after removing the hand from the water, begin continuous LASCA imaging for at least 15 minutes to record the rewarming and reperfusion dynamics.
-
-
Data Analysis:
-
Define regions of interest (ROIs) on the fingertips.
-
Calculate the mean perfusion units (PU) within each ROI at baseline and at specified time points after the cold challenge.
-
The primary outcome is the time to return to baseline perfusion.
-
-
3.2.2 Enzyme-Linked Immunosorbent Assay (ELISA) for sVCAM-1 and sE-selectin
-
Objective: To quantify the serum concentrations of soluble adhesion molecules.
-
Protocol:
-
Sample Collection and Preparation:
-
ELISA Procedure (General Sandwich ELISA Protocol):
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.[1][2]
-
Incubate for 90 minutes at 37°C.[2]
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of biotinylated detection antibody to each well and incubate for 60 minutes at 37°C.[2]
-
Wash the plate.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.[2]
-
Wash the plate.
-
Add 90 µL of TMB substrate and incubate in the dark for 15-20 minutes at 37°C.[1]
-
Add 50 µL of stop solution to each well.[1]
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of sVCAM-1 or sE-selectin in the samples by interpolating their absorbance values from the standard curve.
-
-
Preclinical Experimental Design
3.3.1 In Vivo Model of Capillary Fragility
-
Objective: To evaluate the effect of this compound on capillary resistance in an animal model.
-
Animal Model: Male Wistar rats (200-250 g).
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound (low dose, e.g., 10 mg/kg).
-
Group 3: this compound (high dose, e.g., 50 mg/kg).
-
-
Treatment: Oral gavage once daily for 14 days.
-
Protocol for Assessing Capillary Fragility (Negative Pressure Method):
-
On day 15, anesthetize the rats.
-
Shave a small area of skin on the back.
-
Apply a suction cup (e.g., 10 mm diameter) to the shaved skin.
-
Apply a negative pressure (e.g., -200 mmHg) for 60 seconds.
-
Remove the suction cup and wait 5 minutes.
-
Count the number of petechiae formed within the suction area.
-
-
Data Analysis: Compare the mean number of petechiae between the control and this compound-treated groups using an appropriate statistical test (e.g., ANOVA).
IV. Signaling Pathways and Logical Relationships
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. assaygenie.com [assaygenie.com]
- 3. This compound, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells: an in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound 75 mg TID on soluble adhesion molecules: a 12-week, randomized, open-label pilot study in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. civiq-20.com [civiq-20.com]
- 6. civiq-20.com [civiq-20.com]
- 7. A quality of life tool kit in chronic venous disorders - Servier - PhlebolymphologyServier – Phlebolymphology [phlebolymphology.org]
- 8. dochub.com [dochub.com]
- 9. researchgate.net [researchgate.net]
- 10. institutobeatrizyamada.com.br [institutobeatrizyamada.com.br]
- 11. Fillable Online citeseerx ist psu veines qol sym questionnaire pdf Fax Email Print - pdfFiller [pdffiller.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. vasculab.it [vasculab.it]
- 16. digital.nhs.uk [digital.nhs.uk]
- 17. file.elabscience.com [file.elabscience.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aminaftone Solubility Challenges
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming the poor aqueous solubility of Aminaftone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a derivative of 4-aminobenzoic acid investigated for its role in regulating endothelin-1 (ET-1) production, making it relevant for studies on vascular diseases.[1][2][3][4] Like many organic molecules with a significant hydrophobic structure, this compound exhibits poor solubility in water.[5][6] This is a critical hurdle in experimental settings, as achieving a desired concentration in aqueous buffers is essential for consistent and reliable results in cell-based assays and other biological experiments.
Q2: What is the known solubility of this compound in common laboratory solvents?
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
Several established techniques can be employed to enhance the solubility of poorly soluble compounds like this compound.[6][8] These methods can be categorized as physical and chemical modifications:
-
Co-solvency: Introducing a water-miscible organic solvent to the aqueous solution.[8][9]
-
pH Adjustment: Altering the pH of the medium to ionize the compound, which often increases solubility.[6][8]
-
Use of Surfactants: Employing detergents at low concentrations to aid in the dispersion and dissolution of lipophilic molecules.[6][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that are more water-soluble.[8][9]
-
Particle Size Reduction: Increasing the surface area through techniques like micronization or nanosuspension to improve the dissolution rate.[5][9]
Troubleshooting Guide for this compound Dissolution
This section provides a step-by-step approach when you encounter difficulty dissolving this compound in your aqueous experimental medium.
Problem: this compound powder is not dissolving or is precipitating out of my aqueous buffer.
Step 1: Initial Assessment & Simple Techniques
Before modifying your formulation, always verify the purity of the this compound lot and confirm your calculations. Gentle heating and sonication can be effective first steps to aid dissolution. Sonication is specifically recommended when dissolving this compound in DMSO.[1]
Step 2: Strategic Solubilization Workflow
If simple methods fail, a more systematic approach is required. The following workflow outlines the key strategies to try, from the simplest to the most complex.
Quantitative Data
The solubility of this compound has been reported in Dimethyl Sulfoxide (DMSO). Data in other common solvents is limited, highlighting the need for empirical testing in your specific buffer system.
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 60 mg/mL[1] | 194 mM | Sonication is recommended to achieve this concentration.[1] |
| Aqueous Buffer (e.g., PBS pH 7.4) | Poor (data not specified) | - | Expected to be significantly <0.1 mg/mL.[6] |
Experimental Protocols
Here are detailed protocols for the most common and effective solubilization strategies.
Protocol 1: Co-Solvency Method for Stock Solution Preparation
Objective: To prepare a concentrated stock of this compound in an organic solvent and dilute it into an aqueous buffer while maintaining solubility.
Materials:
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Target aqueous buffer (e.g., PBS, DMEM), sterile
-
Vortex mixer and/or sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Concentrated Stock: Weigh the required amount of this compound and add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 60 mg/mL or ~194 mM).[1]
-
Dissolve: Vortex vigorously. If needed, use a bath sonicator for 5-10 minutes to ensure complete dissolution.[1] The solution should be clear.
-
Prepare Working Solution: Warm your target aqueous buffer to 37°C. While vortexing the buffer, add the DMSO stock solution dropwise (or as a very small volume) to reach the final desired concentration.
-
Important: The final concentration of DMSO in the aqueous solution should be kept as low as possible (ideally <0.5%, and not exceeding 1%) to avoid solvent-induced artifacts in biological assays.
-
Observe: After addition, continue to mix for 5 minutes. Visually inspect the solution for any signs of precipitation (cloudiness, particles).
-
Filtration (Optional): If the final solution will be used in sterile cell culture, filter it through a 0.22 µm syringe filter that is compatible with your final co-solvent concentration.
Protocol 2: pH-Dependent Solubility Screening
Objective: To determine if altering the pH of the aqueous buffer can improve the solubility of this compound.
Materials:
-
This compound powder
-
A set of buffers at different pH values (e.g., 50 mM Citrate pH 4.0, 50 mM HEPES pH 7.4, 50 mM Carbonate-Bicarbonate pH 9.0)
-
1M HCl and 1M NaOH for fine pH adjustments
-
pH meter
-
Shaking incubator or rotator
-
Microcentrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Suspensions: Add an excess amount of this compound powder to separate tubes containing each of the different pH buffers. Ensure undissolved solid is clearly visible.
-
Equilibrate: Tightly cap the tubes and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Separate Solid from Liquid: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved this compound.
-
Measure Concentration: Carefully collect the supernatant from each tube, being sure not to disturb the pellet. If necessary, dilute the supernatant with the corresponding buffer. Measure the absorbance at the λmax of this compound to determine its concentration.
-
Analyze: Compare the measured concentrations to identify the pH at which this compound solubility is highest.
Protocol 3: Surfactant-Aided Dissolution
Objective: To use a low concentration of a non-ionic surfactant to improve the wetting and dispersion of this compound in an aqueous solution.
Materials:
-
This compound powder
-
Aqueous buffer of choice
-
Surfactant stock solution (e.g., 10% Tween-80 or Polysorbate 80)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Surfactant Buffer: Add the surfactant stock solution to your aqueous buffer to achieve a low final concentration (e.g., 0.05% to 0.2% v/v).
-
Control Buffer: Prepare a corresponding buffer without any surfactant.
-
Dissolution: Place both the surfactant-containing buffer and the control buffer on magnetic stirrers.
-
Add Compound: Slowly add the pre-weighed this compound powder to each buffer while it is stirring.
-
Observe and Compare: Monitor the dissolution process in both tubes. Note any differences in the rate of dissolution or the final clarity of the solution. This method is often combined with the co-solvency approach for synergistic effects.
References
- 1. This compound | Endothelin Receptor | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells: an in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. glpbio.com [glpbio.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. mdpi.com [mdpi.com]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. Aminaphthone | C18H15NO4 | CID 84621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. medkoo.com [medkoo.com]
Aminaftone stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Aminaftone. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term storage (months to years), this compound solid powder should be stored at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] Proper storage is crucial to maintain its stability for over two years.[1]
Q2: How should I store this compound stock solutions?
A2: this compound is soluble in DMSO.[1][2] Stock solutions should be stored at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks).[1]
Q3: What are the primary factors that can affect this compound's stability?
A3: Based on its chemical structure (a naphthoquinone and an aminobenzoate ester) and general principles of drug stability, the main factors are temperature, light, pH, and oxidizing agents.[3] this compound is noted to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4]
Q4: What are the visible signs of this compound degradation?
A4: While specific data for this compound is limited, common signs of degradation for solid compounds include a change in color or the appearance of clumping due to moisture. For solutions, precipitation or a change in color may indicate instability.
Q5: What are the likely degradation pathways for this compound?
A5: Although specific degradation products for this compound are not detailed in the provided literature, based on its structure, two primary degradation pathways can be hypothesized:
-
Hydrolysis: The ester linkage in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions. This would break the molecule into its precursor components: 1,4-dihydroxy-3-methyl-2-naphthalenol and 4-aminobenzoic acid.
-
Oxidation: The aminobenzoate and dihydroxy-naphthalene moieties could be susceptible to oxidation.[3][5] This can be accelerated by exposure to air, light, or the presence of metal ions.
Troubleshooting Guides
Q: My this compound powder has changed color. Can I still use it?
A: A color change is a potential indicator of chemical degradation. It is strongly recommended to use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the sample before use. Compare the chromatogram of the discolored sample to a reference standard or a previously analyzed batch to check for new impurity peaks or a decrease in the main peak area.
Q: I see unexpected peaks in my HPLC analysis of an aged this compound sample. What could they be?
A: Unexpected peaks are likely degradation products. To identify their cause, consider the storage and handling conditions the sample was exposed to.
-
Hydrolytic Degradation: If the sample was stored in solution, especially at non-neutral pH, the new peaks could correspond to hydrolysis products.
-
Oxidative Degradation: If the sample was exposed to air or light for extended periods, the impurities may be oxidation products.
-
Actionable Step: Perform a forced degradation study (see Experimental Protocols section) under controlled stress conditions (acid, base, oxidation, heat, light) to see if you can replicate the specific impurity peaks. This can help identify the nature of the degradation.
Q: The biological activity of my this compound sample seems lower than expected. Is this related to stability?
A: A loss of potency is a common consequence of chemical degradation. The formation of impurities means there is less of the active pharmaceutical ingredient (API) available. It is crucial to re-quantify the concentration and assess the purity of your sample using a stability-indicating analytical method like HPLC before proceeding with further biological experiments.
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Conditions | Shelf Life |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C | Dry, dark place | >2 years (if stored properly)[1] |
| Solid Powder | Long-term (months to years) | -20°C | Dry, dark place | >2 years (if stored properly)[1] |
| Stock Solution (in DMSO) | Short-term (days to weeks) | 0 - 4°C | - | Not specified; best practice is to use fresh |
| Stock Solution (in DMSO) | Long-term (months) | -20°C | - | Not specified; best practice is to use fresh |
Table 2: Potential Degradation Pathways and Influencing Factors
| Degradation Pathway | Stress Condition | Potential Outcome |
| Hydrolysis | Exposure to strong acids or bases (e.g., 0.1 M HCl, 0.1 M NaOH) | Cleavage of the ester bond, leading to loss of potency. |
| Oxidation | Exposure to oxidizing agents (e.g., H₂O₂), light, or atmospheric oxygen | Formation of oxidized impurities, potential color change. |
| Thermolysis | High temperatures (e.g., >40°C) | Acceleration of hydrolysis and oxidation reactions. |
| Photolysis | Exposure to UV or visible light | Photochemical degradation, particularly of the aromatic rings. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential for establishing the intrinsic stability of a drug and developing stability-indicating analytical methods.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution, neutralize with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool the solution, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place this compound solid powder in an oven at 70°C for 48 hours.
-
Separately, reflux the stock solution at 70°C for 24 hours.
-
Prepare samples from both solid and solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Prepare samples for HPLC analysis. A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
The method should be capable of separating the main this compound peak from all generated degradation products.
-
Visualizations
References
- 1. An Overview of Degradation Strategies for Amitriptyline [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aminaftone in Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Aminaftone in cell-based assays. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of 4-aminobenzoic acid used in the treatment of capillary disorders.[1] Its mechanism of action involves protecting vascular endothelium.[2] In cell-based models, it has been shown to downregulate the production of Endothelin-1 (ET-1), a potent vasoconstrictor, by interfering with the transcription of the pre-pro-endothelin-1 (PPET-1) gene.[1][3] It also plays a protective role against VEGF-induced degradation of endothelial cadherins, which helps in maintaining endothelial barrier integrity.[2][4]
Q2: Which cell types are most relevant for studying this compound's effects?
A2: Given its role as a vasoprotective agent, endothelial cells are the most relevant cell type. Studies frequently use Human Umbilical Vein Endothelial Cells (HUVECs) or the human endothelial cell line ECV304 to investigate its effects on permeability, cell adhesion, and ET-1 production.[1][4]
Q3: What is a typical concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. Based on published studies, a concentration range of 1 to 20 µg/mL is typically effective. For instance, concentrations of 2, 4, and 6 µg/mL have been shown to significantly reduce ET-1 production in a concentration-dependent manner in ECV304 cells.[1][5] Another study demonstrated that this compound decreased VEGF-induced permeability in HUVECs within a range of 1-20 µg/mL.[4] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare a stock solution of this compound?
A4: While specific solubility data is not detailed in the provided results, compounds of this nature are typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then diluted to the final working concentration in the cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.2%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Design and Optimization
Determining Optimal Concentration: A General Workflow
The first step in any new experiment with this compound is to perform a dose-response curve to identify the optimal concentration that yields the desired biological effect without causing significant cell death.
Data on this compound Concentrations in Cell-Based Assays
The following table summarizes effective concentrations of this compound from various in vitro studies.
| Cell Line | Assay Type | Effective Concentration Range | Observed Effect |
| ECV304 (Endothelial) | Endothelin-1 (ET-1) Production | 2 - 6 µg/mL | Concentration-dependent reduction of ET-1 production.[1] |
| HUVEC (Endothelial) | Vascular Permeability Assay | 1 - 20 µg/mL | Significant decrease in VEGF-induced permeability.[4] |
| HUVEC (Endothelial) | Capillary-like Structure Maintenance | 1 - 20 µg/mL | Preservation of capillary-like structures on Matrigel.[4] |
| ECV304 (Endothelial) | Adhesion Molecule Expression | Not specified | Dose-dependent reduction in E-selectin expression.[5] |
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Problem: High levels of cell death observed, even at low concentrations.
-
Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be at too high a final concentration.
-
Solution: Ensure the final solvent concentration is minimal (e.g., <0.1% for DMSO) and consistent across all wells. Always include a vehicle-only control to measure the effect of the solvent on cell viability.[6]
-
-
Possible Cause 2: Cell Health. The cells may be unhealthy, stressed, or at a high passage number, making them more sensitive to treatment.
-
Solution: Use cells with a low passage number and ensure they are healthy and growing optimally before starting the experiment. Documenting cell viability during routine culture can help avoid using suboptimal cells.[7]
-
-
Possible Cause 3: Contamination. Mycoplasma or other microbial contamination can compromise cell health and affect experimental outcomes.
-
Solution: Regularly test cell cultures for mycoplasma contamination.[7]
-
Problem: No significant effect of this compound is observed.
-
Possible Cause 1: Sub-optimal Concentration. The concentration range tested may be too low to elicit a response in your specific cell type or assay.
-
Solution: Perform a broad dose-response experiment, extending to higher concentrations (e.g., up to 50 or 100 µg/mL), while carefully monitoring for cytotoxicity.
-
-
Possible Cause 2: Insufficient Incubation Time. The duration of the treatment may not be long enough for the biological effect to manifest.
-
Possible Cause 3: Assay Sensitivity. The chosen assay may not be sensitive enough to detect the changes induced by this compound.
-
Solution: Ensure your assay is properly optimized and validated. Consider using a more sensitive detection method or a more direct measure of the biological activity of interest (e.g., RT-PCR for gene expression instead of a downstream protein assay).[1]
-
Problem: High variability between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells is a common source of variability.
-
Solution: Ensure a homogenous single-cell suspension before plating. When seeding, mix the cell suspension between pipetting to prevent settling. Pay attention to technique to avoid the "edge effect" in microplates.
-
-
Possible Cause 2: Pipetting Errors. Inaccurate pipetting of this compound or assay reagents can lead to significant data scatter.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider randomizing the treatment layout to mitigate systematic errors.[8]
-
Detailed Methodologies
Protocol: Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cytotoxicity and determining the non-toxic concentration range of this compound. The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into a purple formazan product.[9]
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Endothelial cells (e.g., HUVECs)
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[10]
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)[10]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock of this compound in DMSO.
-
Create a series of dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls. Include "medium only" wells for background control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C, 5% CO₂.[6]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.45 mg/mL).[9] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[9]
-
Data Acquisition: Read the absorbance on a microplate reader at 570 nm. A reference wavelength of 630 nm can also be used.[9]
-
Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Signaling Pathway Visualization
This compound exerts its effects on endothelial cells by modulating key signaling pathways involved in vascular homeostasis. Its primary actions include reducing the production of Endothelin-1 (ET-1) and protecting against VEGF-induced permeability.
References
- 1. This compound, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells: an in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. glpbio.com [glpbio.com]
- 4. Effect of aminaphtone on in vitro vascular permeability and capillary-like maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol Online: Cell Proliferation Assay [protocol-online.org]
Troubleshooting unexpected results in Aminaftone experiments
Welcome to the technical support center for Aminaftone experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for unexpected results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
In Vitro Vascular Permeability Assays
-
Question: My VEGF-induced vascular permeability is not decreasing after this compound treatment. What could be the cause?
-
Answer: There are several potential reasons for this observation:
-
Suboptimal this compound Concentration: The effect of this compound on VEGF-induced permeability is dose-dependent. Studies have shown significant effects in the concentration range of 1-20 µg/ml.[1] Ensure you are using an appropriate concentration range. Consider performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Inadequate Pre-incubation Time: this compound may require sufficient time to exert its effects. A 6-hour pre-treatment with this compound has been shown to be effective in preserving capillary-like structures.[1] You may need to optimize the pre-incubation time.
-
Cell Health and Confluency: The integrity of the endothelial cell monolayer is crucial for permeability assays. Ensure your cells (e.g., HUVECs) are healthy, at a low passage number (ideally not older than passage 5), and form a confluent monolayer before starting the experiment.[2] Visually inspect the monolayer for any gaps or unhealthy cells.
-
This compound Solubility and Stability: Ensure that this compound is fully dissolved in your cell culture medium. Poor solubility can lead to an inaccurate final concentration.[3] Also, consider the stability of this compound in your specific media over the course of the experiment.[4]
-
High Background Permeability: If the baseline permeability of your cell monolayer is already high, it may be difficult to observe a significant decrease with this compound treatment. This could be due to issues with the transwell inserts, the collagen coating, or the cell monolayer itself.
-
-
-
Question: I am observing high variability in my vascular permeability assay results between wells treated with the same concentration of this compound. What should I do?
-
Answer: High variability can be frustrating. Here are some steps to troubleshoot:
-
Inconsistent Cell Seeding: Ensure that you are seeding an equal number of cells in each transwell insert. Inconsistent cell density will lead to variations in monolayer formation and permeability.
-
Pipetting Errors: Be meticulous with your pipetting, especially when adding this compound, VEGF, and the fluorescently labeled dextran.
-
Incomplete Monolayer Formation: Allow sufficient time for the endothelial cells to form a tight, confluent monolayer. This can take several days.[5] You can stain a spare insert to visually confirm confluency before starting your experiment.[2]
-
Disturbance of the Monolayer: Be gentle when changing media or adding reagents to avoid disturbing the cell monolayer.
-
-
Cytotoxicity Assays
-
Question: I am seeing unexpected cytotoxicity at concentrations of this compound that are reported to be safe. Why might this be happening?
-
Answer: Unexpected cytotoxicity can be due to several factors:
-
Solvent Toxicity: If you are dissolving this compound in a solvent like DMSO, ensure that the final concentration of the solvent in your cell culture is not toxic to the cells. It is recommended to keep the final DMSO concentration at or below 0.5%.[6] Always include a vehicle control (media with the solvent at the same concentration) in your experiment.
-
Cell Type Sensitivity: Different cell lines can have varying sensitivities to a compound. The reported safe concentrations may not be applicable to your specific cell line. It is advisable to perform a preliminary cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cells.[7][8][9]
-
This compound Purity and Stability: The purity of your this compound can impact the results. Impurities could be cytotoxic. Also, degradation of the compound could potentially lead to cytotoxic byproducts.
-
-
General Troubleshooting
-
Question: My results with this compound are inconsistent across different experimental repeats. What are some general tips to improve reproducibility?
-
Answer: Consistency is key in research. Here are some general best practices:
-
Standardize Protocols: Ensure that you are following the exact same protocol for each experimental repeat, including cell seeding density, incubation times, and reagent concentrations.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including the type of media, serum concentration, and incubator settings (temperature, CO2, humidity).
-
Reagent Quality: Use high-quality reagents and ensure they are not expired. Prepare fresh solutions of this compound for each experiment if stability is a concern.[6]
-
Detailed Record Keeping: Keep meticulous records of all experimental parameters for each repeat. This will help you identify any potential sources of variation.
-
-
Data Summary Tables
Table 1: Effect of this compound on VEGF-Induced Vascular Permeability
| This compound Concentration (µg/ml) | Incubation Time | Cell Type | Effect on VEGF-Induced Permeability | Reference |
| 1-20 | 6 hours (pre-treatment) | HUVEC | Significantly decreased | [1] |
Table 2: Effect of this compound on Endothelin-1 (ET-1) Production
| This compound Concentration (µg/ml) | Incubation Time | Cell Type | Effect on IL-1β induced ET-1 Production | Reference |
| 2, 4, 6 | 3, 6, 12 hours | ECV304 | Significantly reduced in a concentration-dependent manner | [10][11] |
Table 3: Effect of this compound on Soluble Adhesion Molecules in Systemic Sclerosis Patients
| Treatment | Duration | Parameter | Baseline (mean ± SD) | After 12 Weeks (mean ± SD) | P-value | Reference |
| This compound (75 mg TID) | 12 weeks | sELAM-1 (pg/mL) | 17.0 ± 7.8 | 11.9 ± 9.0 | < 0.05 | [12] |
| Control | 12 weeks | sELAM-1 (pg/mL) | 20.3 ± 9.9 | 20.4 ± 10.5 | NS | [12] |
| This compound (75 mg TID) | 12 weeks | sVCAM-1 (ng/mL) | 51.2 ± 12.9 | 40.8 ± 13.8 | < 0.05 | [12] |
| Control | 12 weeks | sVCAM-1 (ng/mL) | 56.8 ± 49.6 | 62.7 ± 40.6 | NS | [12] |
| This compound (75 mg TID) | 12 weeks | sICAM-1 (ng/mL) | - | - | NS | [12] |
| Control | 12 weeks | sICAM-1 (ng/mL) | - | - | NS | [12] |
sELAM-1: soluble E-selectin adhesion molecule 1, sVCAM-1: soluble vascular cell adhesion molecule 1, sICAM-1: soluble intracellular adhesion molecule 1, NS: Not Significant
Key Experimental Protocols
1. In Vitro Vascular Permeability Assay (Transwell-based)
This protocol is adapted from established methods for assessing endothelial barrier function.[2][5][13]
-
Materials:
-
24-well or 96-well transwell inserts (e.g., with 1 µm pores) pre-coated with collagen
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Vascular Endothelial Growth Factor (VEGF)
-
This compound
-
FITC-Dextran (high molecular weight)
-
Fluorescence plate reader
-
-
Methodology:
-
Cell Seeding: Seed HUVECs onto the collagen-coated transwell inserts at a density that will allow them to form a confluent monolayer within 2-3 days.
-
Monolayer Formation: Culture the cells in a CO2 incubator until a confluent monolayer is formed. Visually inspect the monolayer for integrity.
-
This compound Pre-treatment: Pre-treat the endothelial monolayer with various concentrations of this compound for a specified period (e.g., 6 hours).
-
VEGF Stimulation: Add VEGF to the upper chamber of the transwell to induce vascular permeability.
-
Permeability Measurement: Add FITC-Dextran to the upper chamber. After a defined incubation period, collect the medium from the lower chamber.
-
Quantification: Measure the fluorescence of the medium from the lower chamber using a fluorescence plate reader. The amount of fluorescence is proportional to the permeability of the monolayer.
-
Data Analysis: Compare the fluorescence values between control (VEGF alone) and this compound-treated groups.
-
2. Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound.[8]
-
Materials:
-
96-well plates
-
Endothelial cells (or other cell type of interest)
-
Cell Culture Medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized detergent)
-
Microplate reader
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Signaling Pathway of this compound's Effect on Endothelial Cells
Caption: this compound's mechanism on endothelial cells.
Experimental Workflow for In Vitro Vascular Permeability Assay
Caption: Workflow for in vitro vascular permeability assay.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Troubleshooting unexpected cytotoxicity.
References
- 1. Effect of aminaphtone on in vitro vascular permeability and capillary-like maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. dojindo.com [dojindo.com]
- 10. This compound, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells: an in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound 75 mg TID on soluble adhesion molecules: a 12-week, randomized, open-label pilot study in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminaftone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Aminaftone for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: Two main synthetic routes for this compound have been described. The older method involves the formation of an ester bond between 2-hydroxy-3-methyl-1,4-naphthohydroquinone and a p-nitrobenzoyl halide, followed by catalytic hydrogenation.[1][2][3][4] A more recent and improved process starts from menadione and proceeds through four main steps: epoxidation, acidification, esterification, and reduction.[1][5] This newer method is advantageous as it utilizes less toxic solvents and reagents under milder reaction conditions.[1][5]
Q2: What is a common impurity encountered during this compound synthesis, and how can it be minimized?
A2: A common impurity in this compound synthesis is the oxidized form of the final product.[3] Minimizing the formation of this impurity can be achieved by using milder reaction conditions and reducing reaction times.[2] For instance, in the catalytic hydrogenation step of the older synthesis route, conducting the reaction at a controlled temperature of about 45°C can significantly reduce the percentage of oxidized product.[3] The newer synthesis process is also designed to prevent the formation of impurities by employing specific reaction conditions.[2]
Q3: Are there any safety concerns with the solvents and reagents used in this compound synthesis?
A3: Yes, the older synthesis methods for this compound have been noted to use toxic substances such as benzene and pyridine.[2][4] Newer synthesis protocols have been developed to replace these with less toxic solvents like toluene and to avoid hazardous reagents.[1][2] It is always recommended to consult the latest safety data sheets (SDS) for all chemicals used and to perform a thorough risk assessment before conducting any experiment.
Troubleshooting Guide
Issue 1: Low Yield in the Epoxidation of Menadione
-
Question: My yield for the epoxidation of menadione to menadione epoxide is consistently below the reported 91.5%. What are the potential causes and solutions?
-
Answer:
-
Incorrect Temperature: The reaction is sensitive to temperature. Ensure the reaction mixture is maintained at 0-2°C during the addition of hydrogen peroxide.[1]
-
Reagent Quality: The concentration and quality of the hydrogen peroxide are crucial. Use a fresh, properly stored 35% hydrogen peroxide solution.[1]
-
Insufficient Stirring: Inadequate stirring can lead to localized temperature increases and inefficient mixing of reactants. Ensure vigorous and consistent stirring throughout the reaction.
-
Work-up Procedure: Product loss can occur during the extraction process. Ensure complete extraction with ethyl ether and proper drying of the organic phase over sodium sulfate.[1]
-
Issue 2: Incomplete Conversion during the Acidification of Menadione Epoxide
-
Question: I am observing a low yield (below 83-93%) during the conversion of menadione epoxide to 2-hydroxy-3-methyl-1,4-naphthoquinone. How can I improve this?
-
Answer:
-
Acid Concentration: The concentration of sulfuric acid is critical. Use 96% sulfuric acid for the reaction.[4]
-
Reaction Time: The reaction should be stirred at room temperature for approximately 15 minutes.[4] Deviating from this time may lead to incomplete reaction or side product formation.
-
Work-up and Washing: Thoroughly wash the product with water after extraction to remove any remaining acid and other impurities.[1]
-
Issue 3: Formation of Side Products during Esterification
-
Question: During the esterification of 2-hydroxy-3-methyl-1,4-naphthoquinone with 4-aminobenzoyl chloride, I am getting a low yield (below 96%) and observing unknown spots on my TLC. What could be the issue?
-
Answer:
-
Moisture Contamination: This reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen).[1] Use dry solvents.
-
Purity of 4-aminobenzoyl chloride: The 4-aminobenzoyl chloride should be pure. It can be prepared by reacting 4-aminobenzoic acid with thionyl chloride and ensuring the excess thionyl chloride is removed.[1][5]
-
Base Addition: The addition of a base like triethylamine (NEt3) should be controlled to prevent side reactions.[1]
-
Issue 4: Low Purity of Final this compound Product
-
Question: The purity of my final this compound product is below the desired >98%. What steps can I take to improve it?
-
Answer:
-
Incomplete Reduction: Ensure the reduction of the intermediate compound is complete. The choice of reducing agent and reaction conditions are crucial. A newer method specifies a reducing agent in water.[1][5]
-
Catalyst Activity (for older method): If using catalytic hydrogenation, the activity of the palladium on carbon catalyst is important. Use a fresh and active catalyst.[2]
-
Purification: The final product may require thorough washing to remove any remaining reagents or byproducts.[3] The patent literature describes washing with a sodium hydrosulfite solution followed by water.[3]
-
Data Presentation
Table 1: Summary of Yields for the Improved this compound Synthesis Pathway
| Reaction Step | Starting Material | Product | Reagents | Solvent | Yield (%) |
| Epoxidation | Menadione | Menadione Epoxide | NaOH, 35% H₂O₂ | Methanol/Water | 91.5%[1] |
| Acidification | Menadione Epoxide | 2-hydroxy-3-methyl-1,4-naphthoquinone | 96% H₂SO₄ | - | 83-93%[1][4] |
| Esterification | 2-hydroxy-3-methyl-1,4-naphthoquinone | 2-(4-aminobenzoyloxy)-3-methylnaphthalene-1,4-dione | 4-aminobenzoyl chloride, NEt₃ | Dry THF | 96%[5] |
| Reduction | 2-(4-aminobenzoyloxy)-3-methylnaphthalene-1,4-dione | This compound | Reducing agent | Water | >98% purity[1][5] |
Experimental Protocols
Protocol 1: Synthesis of Menadione Epoxide [1]
-
Dissolve 5 g of crystalline menadione and 7.26 mL of 2 M NaOH in 50 mL of a 4:1 methanol/water mixture at 0-2°C.
-
Stir the solution at this temperature for 10 minutes.
-
Add 4.2 mL of 35% hydrogen peroxide.
-
After 30 minutes at 0°C, extract the product with ethyl ether.
-
Dry the organic phase over Na₂SO₄ and evaporate the solvent under reduced pressure to obtain a whitish powder.
Protocol 2: Synthesis of 2-hydroxy-3-methyl-1,4-naphthoquinone [1][4]
-
Dissolve 5 g of menadione epoxide in 8.8 mL of 96% sulfuric acid to obtain a brilliant dark red solution.
-
Stir the solution at room temperature for 15 minutes.
-
Add water to the mixture and extract with ethyl ether.
-
Combine the organic phases, dry over Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure.
-
Wash the resulting yellow/green powder with water.
Protocol 3: Synthesis of 2-(4-aminobenzoyloxy)-3-methylnaphthalene-1,4-dione [1]
-
Dissolve 2.00 g of 4-aminobenzoic acid in 10.59 mL of thionyl chloride under a nitrogen atmosphere.
-
Heat the reaction under weak reflux (50-60°C) for about 2 hours until the acid is completely converted to the acyl chloride.
-
Evaporate the excess thionyl chloride under reduced pressure to obtain 4-aminobenzoyl chloride.
-
Add 2.27 g of 2-hydroxy-3-methyl-1,4-naphthoquinone to a solution of 1.85 mL of NEt₃ in 30 mL of dry THF at room temperature under a nitrogen atmosphere.
-
Add the previously prepared 4-aminobenzoyl chloride to the solution.
-
Quench the reaction with a phosphate buffer at pH 7.00 and extract the organic phase with CH₂Cl₂.
-
Wash the combined organic extracts with phosphate buffer (pH 7.00) and then with brine.
-
Dry over Na₂SO₄ and concentrate under reduced pressure to obtain an orange powder.
Visualizations
Caption: Improved synthesis pathway of this compound starting from Menadione.
Caption: A general workflow for troubleshooting low yields in this compound synthesis.
Caption: Key parameters influencing the yield of this compound synthesis.
References
- 1. US8987503B2 - Process for the synthesis of aminaphtone - Google Patents [patents.google.com]
- 2. EP2390246A1 - Process for the preparation of aminaphtone - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. EP2799426A1 - New process for the synthesis of aminaphtone - Google Patents [patents.google.com]
- 5. ES2593413T3 - New procedure for the synthesis of this compound - Google Patents [patents.google.com]
Navigating Batch-to-Batch Variability of Aminaftone: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the common challenge of batch-to-batch variability when working with Aminaftone. Consistent and reproducible experimental results are paramount in research and development. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate variability in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of 4-aminobenzoic acid used in the treatment of capillary disorders.[1][2] Its principal mechanism of action is the downregulation of Endothelin-1 (ET-1) production.[1][2] this compound interferes with the transcription of the pre-pro-endothelin-1 (PPET-1) gene, leading to a decrease in ET-1 synthesis.[1][2] ET-1 is a potent vasoconstrictor, and by reducing its levels, this compound helps to improve microcirculation.
Q2: What are the known impurities in this compound synthesis?
During the synthesis of this compound, an over-oxidation product is a known impurity that can form.[3] The presence and amount of this and other byproducts can vary between batches, contributing to variability. Other potential impurities can arise from starting materials, intermediates, and degradation products.[4][5]
Q3: How can I assess the purity of my this compound batch?
High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. A well-developed and validated stability-indicating HPLC method can separate this compound from its impurities and degradation products, allowing for accurate quantification of purity.
Q4: What are the common causes of inconsistent results in cell-based assays with this compound?
Inconsistent results in cell-based assays can stem from the this compound batch itself or from the experimental procedure. Variability in the purity and impurity profile of the this compound batch can lead to differing biological responses. Additionally, factors such as inconsistent cell seeding density, pipetting errors, cell passage number, and the "edge effect" in microplates can all contribute to result variability.
Q5: Are there any known off-target effects of this compound?
While the primary target of this compound is the Endothelin-1 pathway, like many drugs, it may have off-target effects. These are not extensively documented in publicly available literature but could contribute to unexpected experimental outcomes. If you observe results that cannot be explained by the known mechanism of action, it is important to consider the possibility of off-target effects and investigate them systematically.[3][5][6]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results Between Different Batches of this compound
Symptoms:
-
Significant differences in the dose-response curve.
-
Inconsistent levels of ET-1 inhibition.
-
Variable effects on cell viability or other measured parameters.
| Possible Cause | Troubleshooting Steps |
| Purity and Impurity Profile Variation | 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each batch of this compound. Compare the purity and impurity profiles between batches. 2. Perform In-House Quality Control: Use a validated HPLC method to confirm the purity of each batch upon receipt. 3. Qualify New Batches: Before use in critical experiments, test each new batch in a small-scale, well-controlled assay to ensure it produces results consistent with previous batches. |
| Differences in Solubility | 1. Standardize Dissolution Protocol: Ensure a consistent and documented procedure for dissolving this compound. Note the solvent, temperature, and mixing method. 2. Visually Inspect for Complete Dissolution: Before use, visually confirm that the this compound is fully dissolved. The presence of particulates can lead to inaccurate concentrations. 3. Consider Filtration: If solubility issues persist, consider filtering the stock solution through a 0.22 µm filter to remove any undissolved material. |
| Degradation of this compound | 1. Proper Storage: Store this compound according to the manufacturer's instructions, typically protected from light and moisture. 2. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment or set of experiments. 3. Assess Stability in Experimental Media: If experiments are long, assess the stability of this compound in your specific cell culture media under incubation conditions. |
Issue 2: Inconsistent Results Within a Single Experiment Using the Same Batch of this compound
Symptoms:
-
High standard deviation between replicate wells.
-
Poor reproducibility of results between identical experiments performed on different days.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | 1. Calibrate Pipettes: Regularly calibrate all pipettes used in the assay. 2. Use Appropriate Pipette Size: Use the pipette that is most accurate for the volume being dispensed. 3. Consistent Technique: Use a consistent pipetting technique (e.g., speed, tip immersion depth). |
| Inconsistent Cell Seeding | 1. Homogenize Cell Suspension: Gently swirl the cell suspension before and during plating to ensure a uniform cell density. 2. Minimize Time Between Seeding: Plate cells as quickly as possible to prevent them from settling in the reservoir. |
| "Edge Effect" in Microplates | 1. Avoid Outer Wells: Do not use the wells on the perimeter of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. 2. Use Humidifying Cassettes: Utilize a humidified incubator and consider using plate sealers for long incubations. |
| Cell Health and Passage Number | 1. Use Healthy, Log-Phase Cells: Ensure cells are healthy and in the logarithmic phase of growth at the time of the experiment. 2. Standardize Passage Number: Use cells within a narrow and consistent passage number range for all experiments. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment of this compound (Illustrative Example)
This protocol provides a template for a stability-indicating HPLC method. Note: This is an illustrative example and must be fully validated in your laboratory for your specific instrumentation and this compound source.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M acetic buffer (pH 5.9) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
| Run Time | 30 minutes |
Method Validation Parameters:
-
Specificity: Demonstrate that the method can resolve this compound from its known impurities, degradation products, and formulation excipients.
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range (e.g., 5-100 µg/mL).
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 105°C for 48 hours. |
| Photodegradation | Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration. |
Visualizations
Caption: Workflow for managing this compound batch-to-batch variability.
Caption: Simplified Endothelin-1 signaling pathway and this compound's mechanism.
References
- 1. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. PathBank [pathbank.org]
Technical Support Center: Mitigating Off-Target Effects of Aminaftone in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the off-target effects of Aminaftone in cellular models. The following information is intended to help users design and troubleshoot experiments to achieve more specific and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action is the downregulation of endothelin-1 (ET-1) production. It achieves this by interfering with the transcription of the pre-pro-endothelin-1 (PPET-1) gene.[1] This leads to a reduction in the synthesis and secretion of ET-1, a potent vasoconstrictor and pro-inflammatory molecule.
Q2: What are the known "off-target" effects of this compound in cellular models?
While not "off-target" in the classical sense of binding to unintended receptors, this compound exhibits broad immunomodulatory effects that may be considered off-target for researchers focused solely on the ET-1 pathway. These effects include the downregulation of a wide range of inflammatory genes, leading to a significant reduction in the expression and release of various cytokines and adhesion molecules.[2][3] This broad anti-inflammatory profile is a key aspect of its therapeutic potential but can also be a confounding factor in experiments aimed at dissecting specific cellular mechanisms.
Q3: In which cellular model have the effects of this compound been most studied?
The most frequently cited cellular model for studying the effects of this compound is the human endothelial cell line ECV304.[1] It's important to note that while historically used as an endothelial model, the ECV304 cell line has been identified as being genetically identical to the T24 bladder carcinoma cell line.[4][5] Despite this, it continues to be used in studies of endothelial-like functions due to its expression of some endothelial markers.[5]
Q4: How can I induce an inflammatory response in my cellular model to study the effects of this compound?
A common method to induce an inflammatory response in ECV304 cells for studying this compound is stimulation with interleukin-1beta (IL-1β).[1] A typical concentration used is 100 IU/mL to upregulate the expression of ET-1 and other inflammatory mediators.[1]
Q5: What concentrations of this compound are typically used in in vitro experiments?
Published studies have used this compound at concentrations of 2, 4, and 6 µg/mL in ECV304 cell culture experiments.[1] The effects of this compound on ET-1 production have been shown to be concentration-dependent.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected changes in a broad range of inflammatory cytokine and chemokine levels. | This compound has wide-ranging anti-inflammatory effects beyond ET-1 downregulation. This is an inherent property of the compound. | 1. Acknowledge and report these broad effects as part of this compound's mechanism of action. 2. Use targeted approaches like siRNA or specific pathway inhibitors to dissect the contribution of individual pathways. 3. Perform a comprehensive gene expression analysis (e.g., RNA-seq) to identify the full spectrum of affected genes. |
| High variability in the downregulation of adhesion molecules (e.g., VCAM-1, ICAM-1). | 1. Inconsistent cell health or passage number. 2. Variability in the inflammatory stimulus (e.g., IL-1β activity). 3. Sub-optimal concentration of this compound. | 1. Maintain a consistent cell passage number for all experiments. 2. Ensure the activity of your IL-1β stock is consistent. 3. Perform a dose-response curve to determine the optimal this compound concentration for your specific experimental setup. |
| Difficulty replicating the reported downregulation of ET-1. | 1. Inadequate stimulation with IL-1β. 2. Incorrect timing of sample collection. 3. Issues with the ET-1 quantification assay (e.g., ELISA). | 1. Confirm that your IL-1β stimulation is sufficient to induce a robust ET-1 response in your control group. 2. Optimize the time course of your experiment; ET-1 levels can peak at different times. 3. Validate your ET-1 ELISA with appropriate positive and negative controls. |
| Observed effects are not specific to the ET-1 pathway. | This is expected. This compound's mechanism involves the modulation of multiple inflammatory signaling pathways. | 1. Instead of aiming for absolute specificity, focus on elucidating the relative contribution of different pathways to the observed phenotype. 2. Use pathway-specific reporters (e.g., NF-κB luciferase assay) to monitor the activity of key signaling cascades. |
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on the expression of soluble adhesion molecules.
Table 1: Effect of this compound on Soluble Adhesion Molecule Concentrations in Patients with Systemic Sclerosis
| Adhesion Molecule | Treatment Group | Baseline Concentration (mean [SD]) | 12-Week Concentration (mean [SD]) | P-value |
| sELAM-1 (pg/mL) | This compound | 17.0 [7.8] | 11.9 [9.0] | < 0.05 |
| Control | 20.3 [9.9] | 20.4 [10.5] | NS | |
| sVCAM-1 (ng/mL) | This compound | 51.2 [12.9] | 40.8 [13.8] | < 0.05 |
| Control | 56.8 [49.6] | 62.7 [40.6] | NS | |
| sICAM-1 (ng/mL) | This compound | Not specified | Not specified | NS |
| Control | Not specified | Not specified | NS |
Data from a 12-week, randomized, open-label pilot study. NS = Not Significant.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on IL-1β-Induced ET-1 and Cytokine Production in ECV304 Cells
1. Cell Culture and Seeding:
- Culture ECV304 cells in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
- Seed cells into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere and reach 80-90% confluency.
2. Inflammatory Stimulation and this compound Treatment:
- Starve the cells in serum-free media for 4-6 hours prior to treatment.
- Pre-treat the cells with this compound (2, 4, or 6 µg/mL) or vehicle control for 1 hour.
- Stimulate the cells with IL-1β (100 IU/mL) in the presence of this compound or vehicle.
3. Sample Collection:
- For Gene Expression Analysis (RT-qPCR): Collect cell lysates at 3, 6, and 12 hours post-stimulation.
- For Protein Analysis (ELISA): Collect cell culture supernatants at 3, 6, 12, and 24 hours post-stimulation.
4. Analysis:
- RT-qPCR: Analyze the relative gene expression of PPET-1 and other target genes (e.g., VCAM1, ICAM1, IL6) normalized to a housekeeping gene.
- ELISA: Quantify the concentration of secreted ET-1 and other cytokines in the cell culture supernatants.
Visualizations
References
- 1. This compound, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells: an in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ECV-304 Cells [cytion.com]
- 5. ECV304 Cells: An Endothelial or Epithelial Model? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining In Vivo Delivery of Aminaftone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo administration of Aminaftone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action involves the downregulation of endothelin-1 (ET-1) production. It interferes with the transcription of the pre-pro-endothelin-1 (PPET-1) gene, leading to reduced ET-1 levels. ET-1 is a potent vasoconstrictor, and its reduction is key to this compound's therapeutic effects in vascular disorders.[1]
Q2: What are the main therapeutic applications of this compound?
A2: this compound is primarily used in the treatment of capillary disorders, including chronic venous insufficiency and Raynaud's phenomenon.[2][3] Its ability to protect the vascular endothelium makes it a subject of interest for various conditions involving microvascular dysfunction.
Q3: What is a typical human dose for this compound?
A3: In clinical studies, a common dosage for adult humans is 75 mg administered three times a day (TID).[4]
Q4: Is there any information on the preclinical pharmacokinetics of this compound?
A4: Following oral administration, this compound is partially metabolized to phthiocol and is excreted in the urine over 72 hours, with peak excretion occurring around 6 hours after intake.[1]
Q5: What are the known preclinical safety and tolerability profiles of this compound?
A5: Preclinical studies in various animal models have shown that this compound has a good safety profile. Acute toxicity studies in four different species showed no significant adverse effects at doses up to 3 g/kg.[1]
Troubleshooting In Vivo Delivery of this compound
This compound is a poorly water-soluble compound, which presents challenges for in vivo administration. Below are common issues and troubleshooting strategies.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Precipitation of this compound in Formulation | Poor solubility in the chosen vehicle. | - Vehicle Selection: this compound is reported to be soluble in DMSO.[5] For in vivo use, co-solvent systems are often necessary to maintain solubility upon injection into the aqueous environment of the body. Consider using a mixture of DMSO with other vehicles like polyethylene glycol 400 (PEG400), propylene glycol (PG), or Tween 80. - pH Adjustment: The solubility of compounds with ionizable groups can sometimes be improved by adjusting the pH of the vehicle. However, the effect of pH on this compound's solubility is not well-documented. - Formulation Screening: It is advisable to perform a small-scale solubility screening of this compound in various pharmaceutically acceptable vehicles to identify the most suitable one for your intended administration route. |
| Inconsistent Results Between Animals | Variable drug absorption due to formulation issues or administration technique. | - Homogenize Formulation: If using a suspension, ensure it is uniformly mixed before each administration to deliver a consistent dose. - Control Administration Technique: For oral gavage, ensure the gavage needle is correctly placed to avoid accidental administration into the lungs. Standardize the gavage volume and speed of administration. - Fasting/Feeding State: The presence of food in the gastrointestinal tract can affect the absorption of orally administered drugs. Standardize the feeding schedule of the animals before dosing. |
| Adverse Effects Post-Administration (e.g., irritation, lethargy) | Vehicle toxicity or irritation from the formulation. | - Minimize Co-solvent Concentration: Use the lowest effective concentration of organic co-solvents like DMSO, as they can cause local irritation or systemic toxicity at high concentrations. - Vehicle Toxicity Study: If using a novel vehicle combination, it is recommended to conduct a preliminary study in a small group of animals to assess the tolerability of the vehicle alone. - Route of Administration: For irritant formulations, consider alternative administration routes. For example, if subcutaneous injection causes irritation, intraperitoneal or oral administration might be better tolerated. |
| Difficulty in Preparing a Stable Formulation for Dosing | Lack of stability data for this compound in solution. | - Prepare Fresh Formulations: Due to the lack of published stability data, it is highly recommended to prepare this compound formulations fresh on the day of dosing. - Protect from Light and Heat: As a general precaution for chemical compounds, store the stock powder and prepared formulations protected from light and at a controlled temperature to minimize degradation. - Visual Inspection: Always visually inspect the formulation for any signs of precipitation or color change before administration. |
Experimental Protocols
While specific in vivo protocols for this compound are scarce in the literature, the following sections provide a general framework and a specific example based on available information.
Solubility and Formulation Data
Quantitative solubility and stability data for this compound in common in vivo vehicles are not extensively reported. The following table summarizes the available information and provides general guidance for formulating poorly soluble compounds.
| Solvent/Vehicle | Reported Solubility of this compound | General Considerations for In Vivo Use |
| Water / PBS | Poorly soluble | Not suitable as a primary solvent. May be used for dilution of a stock solution if precipitation does not occur. |
| DMSO (Dimethyl sulfoxide) | Soluble[5] | Common solvent for initial stock solutions. Use at the lowest possible concentration in the final formulation due to potential toxicity. Typically <10% of the final injection volume. |
| Ethanol | Data not available | Often used as a co-solvent. Can cause dehydration and irritation at injection sites. |
| PEG400 (Polyethylene glycol 400) | Data not available | A common co-solvent that can improve the solubility of hydrophobic compounds and is generally well-tolerated. |
| Propylene Glycol (PG) | Data not available | Another widely used co-solvent. |
| Oils (e.g., Corn oil, Sesame oil) | Data not available | Suitable for oral or subcutaneous administration of lipophilic compounds. |
| Surfactants (e.g., Tween 80, Cremophor EL) | Data not available | Can be used to create micellar solutions or emulsions to improve solubility and absorption. |
Example In Vivo Administration Protocol (Oral - Food Admixture)
This protocol is based on a study using a rat model of monocrotaline-induced pulmonary hypertension.[5]
-
Animal Model: Male Wistar rats.
-
Dose Groups:
-
Control (vehicle only)
-
Monocrotaline control
-
This compound (30 mg/kg/day)
-
This compound (150 mg/kg/day)
-
-
Formulation Preparation:
-
This compound is administered as a food admix.
-
Calculate the total daily food consumption per rat.
-
Mix the required daily dose of this compound with a portion of the powdered standard rat chow.
-
To ensure complete consumption of the drug, this medicated portion can be provided before the rest of the daily food ration.
-
-
Administration:
-
Provide the this compound-food mixture to the rats daily.
-
Monitor food consumption to ensure the intended dose is being administered.
-
-
Monitoring:
-
Weigh the rats regularly (e.g., twice a week) to monitor their health and adjust dosing if necessary.
-
Visualizations
This compound's Signaling Pathway
Caption: Signaling pathway illustrating this compound's inhibitory effect on ET-1 production.
Experimental Workflow for In Vivo Study
Caption: A typical experimental workflow for an in vivo study of this compound.
References
- 1. A Systematic Review of Aminaphtone from Pathophysiology to Clinical Applications: Focus on New Rheumatological Acquisitions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. med.nyu.edu [med.nyu.edu]
Challenges in interpreting data from Aminaftone studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Aminaftone.
Frequently Asked Questions (FAQs)
Q1: What is the primary established mechanism of action for this compound?
A1: this compound is classified as an endothelial protector. Its principal mechanism of action is the downregulation of endothelin-1 (ET-1) production.[1][2][3] It achieves this by interfering with the transcription of the pre-pro-endothelin-1 (PPET-1) gene in endothelial cells.[1][3][4] Notably, studies have shown that this compound does not influence the activity of the endothelin-converting enzyme (ECE).[3][4]
Q2: What are the secondary or broader biological effects of this compound?
A2: Beyond its primary effect on ET-1, pre-clinical and clinical studies have reported that this compound can modulate a range of biological mediators. It has been shown to downregulate the expression of adhesion molecules such as VCAM-1, ICAM-1, and E-selectin.[5][6][7] It also appears to interfere with pro-inflammatory and pro-fibrotic cytokines, including IL-6 and TGF-beta, and can counteract the effects of Vascular Endothelial Growth Factor (VEGF), particularly by protecting endothelial cadherins and reducing vascular permeability.[5][6][8][9]
Q3: What are the key pharmacokinetic properties of this compound?
A3: After oral administration, this compound is partially metabolized into phthiocol.[5][10] It is primarily eliminated through urine within 72 hours, with the peak excretion level occurring approximately 6 hours after intake.[5][7][10] Researchers should be aware that this can cause the urine of test subjects to have a slight reddish color.[11]
Q4: Are there any critical contraindications to consider in experimental subjects?
A4: Yes. This compound is known to potentially cause hemolytic crises in individuals with a genetic deficiency in glucose-6-phosphate-dehydrogenase (G6PD), a condition also known as favism.[11] It is crucial to screen for or be aware of the G6PD status of human subjects or use animal models without this deficiency.
Q5: Why is there heterogeneity in the results of clinical studies on this compound?
A5: The interpretation of clinical data on this compound faces challenges due to several factors. A significant limitation is that many available studies are non-randomized, single-center cohorts, with a notable lack of large-scale, double-blind, placebo-controlled trials.[5][10] Furthermore, many of the clinical efficacy outcomes, particularly in conditions like Raynaud's phenomenon, are based on subjective measures like patient-reported scores, which can introduce variability.[5]
Troubleshooting Guides
Q1: We are observing high variability in our HUVEC tube formation assays when testing this compound. What are the common causes and how can we troubleshoot this?
A1: High variability in tube formation assays is a common challenge. The issue often stems from the extracellular matrix, cell conditions, or the assay procedure itself. Follow this troubleshooting workflow to diagnose the problem.
Q2: Our RT-qPCR results for PPET-1 gene expression show inconsistent downregulation with this compound. How can we improve the reliability of these experiments?
A2: Inconsistent gene expression results can arise from multiple factors, from cell stimulation to data normalization.
-
Consistent Endothelial Stimulation: The baseline expression of PPET-1 might be too low for a significant downregulation to be observed. Studies often use a pro-inflammatory stimulus like Interleukin-1 beta (IL-1β) to first increase PPET-1 expression.[3][4] Ensure you are using a consistent concentration and incubation time for your stimulus before adding this compound.
-
Appropriate Controls:
-
Vehicle Control: Always include a control group treated with the same vehicle used to dissolve this compound.
-
Positive Control: Use a known inhibitor of the ET-1 pathway if available.
-
Stimulated Control: Include a group treated only with the stimulus (e.g., IL-1β) to confirm upregulation of PPET-1.
-
-
Housekeeping Gene Selection: The stability of your reference (housekeeping) gene is critical. Do not assume common genes like GAPDH or ACTB are stable under your specific experimental conditions. Validate a panel of potential reference genes and use an algorithm (e.g., geNorm, NormFinder) to select the most stable ones for normalization.
-
Dose- and Time-Dependence: this compound's effect on PPET-1 transcription has been shown to be dose- and time-dependent.[5] If you are not seeing a consistent effect at a single concentration, perform a dose-response (e.g., 2, 4, 6 µg/mL) and a time-course (e.g., 3, 6, 12 hours) experiment to identify the optimal parameters.[3][4]
Q3: We see a strong effect of this compound on reducing ET-1 in vitro, but the in vivo effects on capillary fragility are modest. How should we interpret this discrepancy?
A3: This is a common challenge in translating bench research to clinical or whole-animal models. The discrepancy highlights the complexity of in vivo systems compared to isolated cell cultures.
-
Pharmacokinetics & Bioavailability: In an animal, the concentration of this compound reaching the target endothelial cells is governed by absorption, distribution, metabolism, and excretion (ADME). The effective dose in vivo may be lower or less sustained than the concentrations used in cell culture.
-
Complex Interacting Pathways: Capillary fragility in vivo is not solely dependent on ET-1. It is a multifactorial process involving other signaling molecules like VEGF, inflammatory cytokines, and physical forces that are not fully replicated in a static cell culture model.[5][8] this compound's effects on these other pathways may be synergistic or antagonistic, leading to a different net result.
-
Model Limitations: The animal model used may not fully recapitulate the specific human pathology being studied. Furthermore, the method of inducing capillary fragility in the model may rely on mechanisms that are only partially sensitive to this compound's effects.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Observation | Source |
| Metabolism | Partially metabolized to phthiocol. | [5][10] |
| Elimination Route | Primarily through urine. | [5][7] |
| Elimination Half-Life | Excreted within 72 hours. | [5][10] |
| Time to Peak Excretion | Maximum excretion occurs ~6 hours post-administration. | [5][7][10] |
Table 2: Summary of this compound Effects on Key Biomarkers
| Biomarker | Effect Observed | Model/Study Type | Source |
| Endothelin-1 (ET-1) | Significant reduction in production/concentration. | In vitro (ECV304 cells), Animal models | [1][3] |
| PPET-1 Gene Expression | Significant downregulation. | In vitro (ECV304 cells) | [3][4] |
| sVCAM-1 | Significant decrease in concentration. | Human (Systemic Sclerosis patients) | [12] |
| sELAM-1 (E-selectin) | Significant decrease in concentration. | Human (Systemic Sclerosis patients) | [12] |
| VEGF-induced Permeability | Significantly decreased. | In vitro (HUVEC) | [9] |
| VE-Cadherin Expression | Restored/Protected from VEGF-induced degradation. | In vitro (HUVEC) | [9] |
Experimental Protocols
Protocol 1: Capillary Resistance Test (Tourniquet Test)
The capillary resistance test, also known as the Hess test or tourniquet test, is a clinical method to assess capillary fragility.[13][14] It is relevant for evaluating the in vivo efficacy of this compound on its primary indication.
Objective: To measure capillary fragility by counting the number of petechiae formed after applying a standardized pressure to the upper arm.
Materials:
-
Sphygmomanometer (blood pressure cuff)
-
Timer
-
Marking pen
-
Magnifying glass (optional)
Procedure:
-
Baseline Assessment: Examine the subject's forearm (typically the antecubital fossa and below) to ensure no pre-existing petechiae are present. If any are found, mark their location.
-
Determine Midpoint Pressure: Measure the subject's systolic and diastolic blood pressure. Calculate the midpoint pressure: (Systolic + Diastolic) / 2.[15]
-
Apply Pressure: Place the blood pressure cuff on the upper arm. Inflate the cuff to the calculated midpoint pressure.
-
Maintain Pressure: Hold this pressure for a standardized duration, typically 5 minutes.[13][16]
-
Release and Wait: Deflate the cuff completely. Wait for 5 to 10 minutes to allow for the normal color to return to the arm and for any petechiae to become fully visible.[16]
-
Count Petechiae: Using the marking pen, draw a circle of a standard size (e.g., 1 square inch or a 5 cm diameter circle) on the forearm, just below the antecubital fossa.[15] Count the number of new petechiae (small, red, non-blanching spots) inside this circle.
-
Data Interpretation: A positive test is generally defined as the appearance of more than 10-20 new petechiae within the defined area.[13] When testing this compound, a comparison of petechiae counts before and after a course of treatment is used to quantify the drug's effect on capillary resistance.
Protocol 2: In Vitro Endothelial Tube Formation Assay
This assay models the reorganization stage of angiogenesis and is used to assess the pro- or anti-angiogenic potential of compounds like this compound.
Objective: To quantify the formation of capillary-like structures by endothelial cells cultured on an extracellular matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane matrix (e.g., Matrigel® or Geltrex®)
-
96-well tissue culture plate
-
Endothelial cell growth medium (e.g., EGM-2)
-
Test compound (this compound) and controls (e.g., VEGF as a pro-angiogenic stimulus, Suramin as an inhibitor)
-
Inverted microscope with a camera
Procedure:
-
Prepare Matrix Layer: Thaw the basement membrane matrix on ice overnight at 4°C.[17] Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface is covered.
-
Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the matrix to polymerize and form a gel.[18]
-
Prepare Cells: Harvest HUVECs that are approximately 80% confluent.[17] Create a single-cell suspension and count the cells. Resuspend the cells in assay medium (basal medium, often with reduced serum) at a density of 2-4 x 10⁵ cells/mL.
-
Add Treatments: Add the desired concentrations of this compound, VEGF, and other controls to the cell suspension. Mix gently.
-
Seed Cells: Carefully add 100 µL of the cell suspension (containing 10,000-20,000 cells) to each well on top of the polymerized matrix.[18]
-
Incubation: Incubate the plate at 37°C, 5% CO₂. For HUVECs, well-formed tube networks typically develop within 4-8 hours.[17]
-
Imaging and Analysis:
-
At the desired time point, visualize the tube network using an inverted microscope.
-
Capture images from several representative fields in each well.
-
Quantify the degree of tube formation using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters include total tube length, number of nodes, and number of branches.
-
Compare the quantitative results from this compound-treated wells to both negative (vehicle) and positive (VEGF-stimulated) controls.
-
Signaling Pathway Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Endothelin Receptor | TargetMol [targetmol.com]
- 3. This compound, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells: an in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Review of Aminaphtone from Pathophysiology to Clinical Applications: Focus on New Rheumatological Acquisitions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Review of Aminaphtone from Pathophysiology to Clinical Applications: Focus on New Rheumatological Acquisitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of aminaphtone on in vitro vascular permeability and capillary-like maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. baldacci.pt [baldacci.pt]
- 12. Effects of this compound 75 mg TID on soluble adhesion molecules: a 12-week, randomized, open-label pilot study in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tourniquet test - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. Clinical Assessment [cdc.gov]
- 16. scribd.com [scribd.com]
- 17. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Aminaftone's Efficacy in Vasoprotection: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of aminaftone against other vasoprotective agents, supported by experimental data and mechanistic insights.
Introduction
This compound, a synthetic molecule, has been utilized for its vasoprotective and angioprotective properties in various vascular disorders, notably chronic venous insufficiency (CVI).[1][2] Its efficacy in improving microcirculation and reducing capillary fragility positions it as a significant agent in the management of venous diseases. This guide provides an objective comparison of this compound's performance with other commonly used vasoprotective agents, namely bioflavonoids (diosmin and hesperidin) and calcium dobesilate. The comparison is based on available clinical trial data and preclinical experimental findings, with a focus on quantitative outcome measures and mechanistic pathways.
Comparative Efficacy: Clinical Data
The clinical efficacy of this compound has been evaluated in the context of chronic venous disease, often in comparison to other veno-active drugs and placebo. A key randomized, double-blind, placebo-controlled trial by Belczak et al. provides a head-to-head comparison of this compound with micronized diosmin + hesperidin and coumarin + troxerutin.[2][3][4] Data from placebo-controlled trials of diosmin/hesperidin and calcium dobesilate are also included for a broader comparative perspective.
Table 1: Comparison of Clinical Efficacy in Chronic Venous Insufficiency (CVI)
| Agent | Dosage | Key Efficacy Outcomes | Study Type |
| This compound | 75 mg twice daily | Quality of Life (QoL): Significantly improved QoL scores, particularly in relieving symptoms of edema, pain/burning, pruritus/paresthesia, and heaviness/fatigue.[3][4][5] Limb Volume: Showed a trend towards limb volume reduction.[5] | Randomized, double-blind, placebo-controlled trial[3][4] |
| Micronized Diosmin (900mg) + Hesperidin (100mg) | 1 tablet daily | Limb Volume: More frequent volume reductions of ≥100 mL compared to this compound, coumarin + troxerutin, and placebo.[3][4] Symptoms: Significant improvement in CVI symptoms and quality of life compared to placebo.[4][6] | Randomized, double-blind, placebo-controlled trial[3][4] |
| Calcium Dobesilate | 500 mg three times daily | Leg Volume: Significant reduction in lower calf volume (-64.72 ± 111.93 cm³) compared to placebo (+0.8 ± 152.98 cm³).[7] Symptoms: Significant improvement in pain, discomfort, heavy legs, tired legs, tingling, itching, and cramps compared to placebo.[7] | Double-blind, placebo-controlled, multicentre trial[7] |
| Placebo | N/A | Minimal to no improvement in symptoms or limb volume.[3][4][7] | Randomized, double-blind, placebo-controlled trials[3][4][7] |
Mechanistic Pathways and Experimental Data
The vasoprotective effects of this compound and its comparators are rooted in their distinct mechanisms of action at the cellular and molecular levels.
This compound: Endothelial Protection and Anti-inflammatory Action
This compound exerts its effects by directly targeting the vascular endothelium. It has been shown to downregulate the expression of adhesion molecules such as E-selectin (ELAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[5] Furthermore, it reduces the production of the potent vasoconstrictor endothelin-1 (ET-1) and pro-inflammatory cytokines.[2] A key mechanism is its ability to protect against VEGF-induced increases in vascular permeability by preserving the integrity of VE-cadherin, a critical component of endothelial cell junctions.[2]
References
- 1. What is the mechanism of Calcium Dobesilate? [synapse.patsnap.com]
- 2. Veno-active drugs for chronic venous disease: A randomized, double-blind, placebo-controlled parallel-design trial | Semantic Scholar [semanticscholar.org]
- 3. institutoendovascular.com.br [institutoendovascular.com.br]
- 4. Veno-active drugs for chronic venous disease: A randomized, double-blind, placebo-controlled parallel-design trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systematic Review of Aminaphtone from Pathophysiology to Clinical Applications: Focus on New Rheumatological Acquisitions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Mechanisms of retinal neuroprotection of calcium dobesilate: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aminaftone and Bioflavonoids in the Management of Venous Disease
For Researchers, Scientists, and Drug Development Professionals
Chronic Venous Disease (CVD) is a prevalent condition characterized by impaired venous return, leading to symptoms such as pain, edema, and in advanced stages, skin changes and ulceration. The pathophysiology involves venous hypertension, inflammation, and endothelial dysfunction. Management strategies often include venoactive drugs (VADs) aimed at improving venous tone and reducing inflammation. This guide provides a detailed comparative analysis of two such agents: Aminaftone, a synthetic endothelial protector, and bioflavonoids, a class of naturally derived polyphenolic compounds, with a focus on diosmin and hesperidin.
Mechanism of Action: A Tale of Two Pathways
While both this compound and bioflavonoids exert beneficial effects on the vascular endothelium, their primary mechanisms of action diverge, targeting different aspects of CVD pathophysiology.
This compound: This synthetic compound primarily modulates endothelial activation and vasoconstriction. Its key actions include the downregulation of potent vasoconstrictor peptide Endothelin-1 (ET-1) by interfering with the transcription of its precursor gene, PPET-1.[1] Furthermore, this compound has been shown to reduce the expression of key endothelial adhesion molecules—Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin—which are crucial for the recruitment and transmigration of leukocytes, a key step in the inflammatory cascade of CVD.[2][3] It also appears to reduce levels of pro-inflammatory cytokines like IL-6 and Vascular Endothelial Growth Factor (VEGF).[3]
Bioflavonoids (Diosmin/Hesperidin): This class of compounds, often used in a micronized purified flavonoid fraction (MPFF), exhibits a multi-faceted mechanism. They are known to increase venous tone by prolonging the vasoconstrictive effect of norepinephrine on the vein wall.[4] Bioflavonoids also significantly improve lymphatic drainage, which helps in reducing edema.[4] Their potent anti-inflammatory effects are mediated by the inhibition of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6] This action is thought to occur through the modulation of signaling pathways like NF-κB.
Signaling Pathway Diagrams
Comparative Efficacy: Quantitative Data
Direct head-to-head clinical trials are limited. However, a randomized, double-blind, placebo-controlled trial by Belczak et al. compared the effectiveness of different veno-active drugs, including this compound and bioflavonoids.[2] A subsequent meta-analysis reported data from this trial, providing a basis for comparison.[7] The tables below summarize key quantitative findings from this and other relevant studies.
Table 1: Clinical Symptom Improvement
| Parameter | This compound | Bioflavonoids (Diosmin/Hesperidin) | Study Type / Reference |
| Global Symptom Reduction | Significant improvement in QoL, edema, pain, pruritus, heaviness | Favored over this compound (MD: -2.28) | Comparative RCT (Belczak et al., 2013, as cited in[7]) |
| Pain Reduction (100mm VAS) | Not specified | -34.90 mm (vs. baseline of 63.42 mm) | Clinical Trial (Henriet et al., as cited in[8]) |
| Pain Reduction (100mm VAS) | Not specified | -22.8 mm (vs. baseline of 50.3 mm) | Non-inferiority Study[8] |
| Ankle Circumference Reduction | Not specified | -4.27 mm (vs. Placebo) | Meta-analysis (Cochrane, 2020)[9][10] |
VAS: Visual Analogue Scale; MD: Mean Difference. A negative MD favors the comparator (Diosmin/Hesperidin).
Table 2: Biomarker Modulation
| Biomarker | This compound (75 mg TID for 12 weeks) | Bioflavonoids (MPFF) | Study Type / Reference |
| sE-selectin | ↓ from 17.0 to 11.9 pg/mL (p < 0.05 vs control) | Not specified | Pilot Study (Systemic Sclerosis patients)[11] |
| sVCAM-1 | ↓ from 51.2 to 40.8 ng/mL (p < 0.05 vs control) | Not specified | Pilot Study (Systemic Sclerosis patients)[11] |
| Endothelin-1 (ET-1) | Downregulates gene expression in vitro[1] | ↓ to ~25.0 pg/mL (vs. >37 pg/mL in controls) | Clinical Study[5] |
| TNF-α | Not specified | ↓ to 6.82 pg/mL (vs. 12.94 pg/mL in controls) | Clinical Study[5] |
Data for this compound on adhesion molecules are from a study on systemic sclerosis, which shares a vasculopathy component with CVD. Data for bioflavonoids are from patients with varicose veins.
Experimental Protocols
In Vitro Assay for Endothelin-1 Production (this compound)
This protocol is based on the methodology described by Scorza et al. to investigate the effect of this compound on ET-1 production.[1]
-
Cell Culture: Human ECV304 endothelial cells are cultured to confluence.
-
Stimulation: Cells are incubated with an inflammatory stimulus, Interleukin-1β (IL-1β) at 100 IU/mL, to induce overproduction of ET-1.
-
Treatment: Concurrently with IL-1β, cells are treated with increasing concentrations of this compound (e.g., 2, 4, or 6 µg/mL) or a vehicle control.
-
Sample Collection: Supernatants are collected at multiple time points (e.g., 3, 6, and 12 hours).
-
Quantification: ET-1 concentrations in the supernatants are quantified using a commercial enzyme immunoassay (EIA) kit.
-
Gene Expression Analysis: At the same time points, cells are lysed, and RNA is extracted. Pre-pro-endothelin-1 (PPET-1) gene expression is analyzed via real-time polymerase chain reaction (RT-PCR) to determine if the effect is at the transcriptional level.
Randomized Controlled Trial for Clinical Efficacy (General Protocol)
This protocol represents a generalized design for a randomized, double-blind, placebo-controlled trial to assess the efficacy of a venoactive drug in patients with CVD, based on common elements from multiple clinical trial descriptions.[12][13]
-
Participant Selection: Patients are screened based on inclusion/exclusion criteria. Inclusion typically involves diagnosis of symptomatic CVD (e.g., CEAP clinical classes C1-C5) and a minimum symptom score on a Visual Analogue Scale (VAS).[12]
-
Randomization: Eligible participants are randomly assigned to one of the treatment arms (e.g., this compound, Bioflavonoids, or Placebo) in a double-blind manner.
-
Treatment Period: Patients receive the assigned treatment for a predefined duration (e.g., 60 to 90 days).[14]
-
Outcome Assessment: Efficacy is evaluated at baseline and at the end of the treatment period.
-
Primary Endpoint: Change in global CVD symptom intensity, measured by a 100 mm VAS.[8]
-
Secondary Endpoints:
-
Change in leg volume or ankle circumference (measured by water plethysmography or tape measure).[9]
-
Improvement in Quality of Life (QoL), assessed using a validated questionnaire (e.g., CIVIQ-20).
-
Assessment of individual symptoms (pain, heaviness, cramps).
-
Safety and tolerability, monitored through adverse event reporting.
-
-
-
Statistical Analysis: The change from baseline in the primary and secondary endpoints is compared between the treatment groups using appropriate statistical tests.
Conclusion
Both this compound and bioflavonoids (diosmin/hesperidin) are effective pharmacological options for managing the symptoms and underlying pathophysiology of chronic venous disease.
-
Bioflavonoids have a more extensive body of clinical evidence supporting their efficacy in reducing a broad range of symptoms, particularly edema and pain.[4][9] Their multi-target mechanism, involving improved venous tone, enhanced lymphatic drainage, and broad anti-inflammatory action, makes them a robust first-line therapy.[4]
-
This compound presents a more targeted mechanism focused on mitigating endothelial dysfunction by downregulating vasoconstrictors like ET-1 and inhibiting leukocyte-endothelial adhesion.[1][2][3] While direct comparative data from the Belczak et al. trial suggests bioflavonoids may have an edge in global symptom reduction[7], this compound's specific molecular actions could prove highly beneficial for patients where endothelial activation is a primary driver of the disease process.
For drug development professionals, the distinct mechanisms of these compounds suggest potential for targeted therapies. Further research into patient stratification based on biomarkers of endothelial dysfunction (e.g., sVCAM-1, ET-1) could help identify patient populations most likely to respond to this compound. Conversely, the established efficacy and safety profile of bioflavonoids make them a strong benchmark for the development of new venoactive drugs. Future head-to-head trials with standardized endpoints and biomarker analysis are crucial to delineate the precise therapeutic roles of each agent.
References
- 1. researchgate.net [researchgate.net]
- 2. A Systematic Review of Aminaphtone from Pathophysiology to Clinical Applications: Focus on New Rheumatological Acquisitions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Effect of Micronized Purified Flavonoid Fraction Therapy on Endothelin-1 and TNF-α Levels in Relation to Antioxidant Enzyme Balance in the Peripheral Blood of Women with Varicose Veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Outlook on Chronic Venous Disease Treatment: Phytochemical Screening, In Vitro Antioxidant Activity and In Silico Studies for Three Vegetal Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. annphlebology.org [annphlebology.org]
- 10. Venoactive Drugs, Summary of the Clinical Trials and Guidelines [annphlebology.org]
- 11. Effects of this compound 75 mg TID on soluble adhesion molecules: a 12-week, randomized, open-label pilot study in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Non-inferiority Study Between Diosmin 600mg & Diosmin + Hesperidin in Symptomatic Chronic Venous Insufficiency | Clinical Research Trial Listing [centerwatch.com]
- 13. Phlebotonics for venous insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Effects of therapy with this compound on chronic venous and lymphatic stasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminaftone's Vascular-Protective Mechanism: A Comparative Cross-Validation in Endothelial Cell Lines
A detailed guide for researchers and drug development professionals on the mechanism of action of Aminaftone compared to other veno-active agents, supported by in vitro experimental data.
This compound, a well-established therapeutic agent for vascular disorders, exerts its primary effects by bolstering endothelial integrity and function. This guide provides a comparative analysis of this compound's mechanism of action, cross-validated in different endothelial cell lines, and benchmarked against other commonly used veno-active drugs. The data presented herein is curated from a range of in vitro studies to provide a clear, evidence-based comparison for research and development professionals.
Comparative Mechanism of Action
This compound's multifaceted mechanism centers on the regulation of key mediators of endothelial dysfunction. Its actions have been predominantly characterized in human endothelial cell lines, including the spontaneously transformed human umbilical vein endothelial cell line ECV304 and primary Human Umbilical Vein Endothelial Cells (HUVECs). A comparative summary of its mechanism against other veno-active agents is presented below.
| Drug Class | Primary Mechanism of Action | Key Molecular Targets | Predominantly Studied Cell Line(s) |
| This compound | Downregulation of vasoconstrictor and pro-inflammatory molecule production; reduction of vascular permeability. | Endothelin-1 (ET-1), Pre-pro-endothelin-1 (PPET-1) gene, Vascular Endothelial Growth Factor (VEGF), VE-cadherin, Adhesion Molecules (VCAM-1, ICAM-1, E-selectin), Pro-inflammatory Cytokines (IL-6, IL-10, TGF-beta).[1][2] | ECV304, HUVEC.[1][3] |
| Diosmin/Diosmetin | Protection against oxidative stress by enhancing endogenous antioxidant defenses. | Reactive Oxygen Species (ROS), Cellular Antioxidant Enzymes (e.g., Superoxide Dismutase, Catalase). | Endothelial Cells. |
| Sulodexide | Anti-inflammatory action and restoration of the endothelial glycocalyx. | Inflammatory mediators (MCP-1, IL-6), Reactive Oxygen Species (ROS), Glycocalyx components.[4][5][6] | Human Umbilical Vein Endothelial Cells (HUVEC).[5] |
| Hydroxyethylrutosides | Direct antioxidant effect by scavenging free radicals. | Reactive Oxygen Species (ROS). | Not specifically detailed in the provided context. |
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies, showcasing the dose-dependent effects of this compound on critical markers of endothelial function.
Table 1: Effect of this compound on Endothelin-1 (ET-1) Production in IL-1β-stimulated ECV304 Cells [3][7][8][9]
| This compound Concentration (µg/mL) | ET-1 Concentration (pg/mL) - Mean (SD) | Percentage Reduction vs. IL-1β Control |
| 0 (Control) | Baseline | - |
| 0 (IL-1β stimulated) | Increased from baseline | 0% |
| 2 | Significantly Reduced | Concentration-dependent reduction |
| 4 | Significantly Reduced | Concentration-dependent reduction |
| 6 | Significantly Reduced (reverted to baseline) | Concentration-dependent reduction |
Data synthesized from studies demonstrating a significant, concentration-dependent reduction in ET-1 production. Specific values can be obtained from the cited literature.
Table 2: Effect of this compound on VEGF-Induced Permeability in HUVECs [1]
| This compound Concentration (µg/mL) | VEGF-Induced Permeability |
| 1-20 | Significantly Decreased |
This compound was shown to significantly decrease VEGF-induced hyperpermeability in a concentration-dependent manner.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Endothelin-1 (ET-1) Production Assay in ECV304 Cells[7][8]
-
Cell Culture: Human ECV304 endothelial cells are cultured in Medium 199 supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Confluent cell monolayers are incubated with interleukin-1β (IL-1β) at a concentration of 100 IU/mL to stimulate ET-1 production. Concurrently, cells are treated with increasing concentrations of this compound (e.g., 2, 4, or 6 µg/mL) or vehicle control.
-
Sample Collection: Supernatants are collected at various time points (e.g., 3, 6, and 12 hours) post-treatment.
-
Quantification: ET-1 concentrations in the supernatants are quantified using a commercially available enzyme immunoassay (ELISA) kit, following the manufacturer's instructions.[10][11][12][13]
Real-Time Polymerase Chain Reaction (RT-PCR) for Pre-pro-endothelin-1 (PPET-1) Gene Expression[8][9]
-
RNA Extraction: Total RNA is extracted from treated and control ECV304 cells using a suitable reagent (e.g., TRIzol).
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[14][15][16][17]
-
Real-Time PCR: Quantitative PCR is performed using primers specific for the PPET-1 gene and a suitable housekeeping gene for normalization (e.g., GAPDH). The reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the PPET-1 gene is calculated using the comparative Ct (ΔΔCt) method.
In Vitro Vascular Permeability Assay in HUVECs[1][20]
-
Cell Culture: HUVECs are seeded on microporous inserts (e.g., Transwell®) and cultured until a confluent monolayer is formed.
-
Treatment: The endothelial monolayer is treated with Vascular Endothelial Growth Factor (VEGF) at a concentration of 50 ng/mL to induce hyperpermeability. Experimental groups are co-treated with varying concentrations of this compound.
-
Permeability Measurement: A tracer molecule (e.g., FITC-dextran) is added to the upper chamber of the insert. The amount of the tracer that passes through the endothelial monolayer into the lower chamber over a specific time period (e.g., 2 hours) is measured using a fluorescence plate reader.[2][3][7][18][19]
-
Data Analysis: The permeability is expressed as the percentage of the tracer that has moved to the lower chamber relative to the total amount added.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's dual mechanism of action in endothelial cells.
Caption: Experimental workflow for the in vitro vascular permeability assay.
References
- 1. A Systematic Review of Aminaphtone from Pathophysiology to Clinical Applications: Focus on New Rheumatological Acquisitions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro analysis of VEGF-mediated endothelial permeability and the potential therapeutic role of Anti-VEGF in severe dengue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of endothelial permeability and transendothelial migration of cancer cells by tropomyosin-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulodexide reduces senescence-related changes in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulodexide counteracts endothelial dysfunction induced by metabolic or non-metabolic stresses through activation of the autophagic program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulodexide modifies intravascular homeostasis what affects function of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells: an in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 人内皮素-1 ELISA试剂盒 for cell culture supernatants, plasma, and serum samples | Sigma-Aldrich [sigmaaldrich.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Human EDN1 (Endothelin-1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. Human Endothelin-1 (ET-1) ELISA Kit (EIAET1) - Invitrogen [thermofisher.com]
- 14. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 15. researchgate.net [researchgate.net]
- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
Aminaftone's Modulation of Adhesion Molecules: A Comparative Analysis with Standard Therapies
For Immediate Release
A growing body of evidence highlights the role of endothelial dysfunction and the subsequent overexpression of adhesion molecules in the pathogenesis of various vascular disorders. Aminaftone, a phlebotropic drug, has demonstrated a notable capacity to modulate these key inflammatory markers. This guide provides a comparative analysis of this compound's effects on soluble adhesion molecules versus standard treatments for conditions such as chronic venous insufficiency (CVI), supported by experimental data.
Executive Summary
This compound has been shown to significantly reduce the circulating levels of soluble E-selectin (sE-selectin/sELAM-1) and soluble Vascular Cell Adhesion Molecule-1 (sVCAM-1), key mediators in the inflammatory cascade associated with vascular disease.[1] In comparison, a standard treatment for CVI, the Micronized Purified Flavonoid Fraction (MPFF), has also been reported to decrease levels of soluble Intercellular Adhesion Molecule-1 (sICAM-1) and sVCAM-1. While direct comparative trials are limited, this guide consolidates available quantitative data to offer insights for researchers and drug development professionals. Other common treatments, such as escin and hydroxyethylrutoside, are known to possess anti-inflammatory properties and inhibit leukocyte adhesion, though specific quantitative data on their effects on these particular soluble adhesion molecules is less readily available.
Comparative Data on Adhesion Molecule Modulation
The following table summarizes the quantitative effects of this compound and a standard CVI treatment, Micronized Purified Flavonoid Fraction (MPFF), on key soluble adhesion molecules.
| Treatment | Adhesion Molecule | Baseline Concentration (Mean ± SD) | Post-Treatment Concentration (Mean ± SD) | Percentage Change | Study Population |
| This compound (75 mg TID for 12 weeks) | sELAM-1 | 17.0 ± 7.8 pg/mL | 11.9 ± 9.0 pg/mL | -29.4% | Patients with Systemic Sclerosis |
| sVCAM-1 | 51.2 ± 12.9 ng/mL | 40.8 ± 13.8 ng/mL | -20.3% | Patients with Systemic Sclerosis | |
| sICAM-1 | No significant change reported | No significant change reported | - | Patients with Systemic Sclerosis | |
| Micronized Purified Flavonoid Fraction (MPFF) (Duration not specified) | sICAM-1 | Not specified | Not specified | -32% | Patients with Chronic Venous Disease (C2-C5) |
| sVCAM-1 | Not specified | Not specified | -29% | Patients with Chronic Venous Disease (C2-C5) |
Note: The data for this compound is derived from a study on patients with systemic sclerosis, a condition also characterized by endothelial dysfunction.[1] The data for MPFF is presented as a percentage reduction as reported in a review, and baseline and post-treatment absolute values were not available.
Signaling Pathways and Experimental Workflow
The modulation of adhesion molecules by therapeutic agents is a critical aspect of controlling inflammation at the vascular endothelium. The following diagrams illustrate the general signaling pathway leading to the expression of adhesion molecules and a typical experimental workflow for quantifying their soluble forms.
References
A Comparative Guide to the Long-Term Efficacy and Safety of Aminaftone in Chronic Venous Insufficiency
For researchers and drug development professionals, understanding the long-term performance of therapeutic agents is critical. This guide provides an objective comparison of Aminaftone with its common alternatives in the management of chronic venous insufficiency (CVI), supported by available clinical data and an exploration of their molecular mechanisms.
Introduction to this compound and Chronic Venous Insufficiency
Chronic Venous Insufficiency (CVI) is a prevalent condition characterized by impaired venous return from the lower extremities, leading to symptoms such as pain, edema, skin changes, and in advanced stages, venous ulcers. The pathophysiology involves endothelial dysfunction, inflammation, and increased capillary permeability. This compound, a synthetic molecule, has been utilized for its vasoprotective and endothelial-stabilizing properties. Its primary mechanism of action involves the downregulation of endothelin-1 (ET-1), a potent vasoconstrictor, and the modulation of adhesion molecules, which are crucial in the inflammatory cascade of CVI.[1][2][3][4][5] This guide evaluates the long-term efficacy and safety of this compound in comparison to other widely used venoactive drugs, including flavonoid-based compounds (Diosmin and Hesperidin), glycosaminoglycans (Sulodexide), and herbal extracts (Centella asiatica).
Comparative Efficacy of Venoactive Drugs
The long-term efficacy of venoactive drugs is primarily assessed by their ability to alleviate symptoms, reduce edema, and improve patients' quality of life. The following table summarizes available quantitative data from long-term or significant clinical studies.
Table 1: Long-Term Efficacy of this compound and Alternatives in Chronic Venous Insufficiency
| Drug/Compound | Study Duration | Key Efficacy Endpoints | Quantitative Results |
| This compound | 90 Days | Subjective symptom score, Objective measurements (e.g., echo-Doppler) | Statistically very significant improvement in symptomatology compared to other phlebotonic drugs.[6] |
| 48 Weeks (in Raynaud's) | Reduction in Raynaud's Condition Score (RCS) and Visual Analogue Scale (VAS) for pain | Significant reduction in RCS (p=0.02) and VAS pain (p=0.04) compared to standard care.[7] | |
| Diosmin/Hesperidin (MPFF) | Up to 1 Year | Improvement in symptoms and Quality of Life (QoL) | Studies of up to a year show efficacy in managing CVI symptoms.[8] A low-dose formulation showed significant improvement in VCSS and GIS scores at 8 weeks (p < 0.001).[9] |
| 6 Months | Reduction in pain (VAS score) | Non-micronized diosmin showed a -24.9 mm change in VAS, demonstrating non-inferiority to micronized purified flavonoid fraction (MPFF).[10] | |
| Sulodexide | 2 Years | Prevention of recurrent Venous Thromboembolism (VTE) | Recurrence rate of 4.9% with sulodexide vs. 9.7% with placebo (Hazard Ratio: 0.49).[11] |
| 3 Months | Venous leg ulcer healing | Complete healing in 49.4% of patients on sulodexide vs. 29.8% on local treatment alone.[12] Another study showed 58% healing with sulodexide vs. 36% with standard treatment after 2 months.[13] | |
| Centella asiatica (TTFCA) | 4-8 Weeks | Reduction in ankle edema and subjective symptoms | Significant improvement in microcirculatory parameters and symptoms like leg heaviness and swelling compared to placebo.[14][15][16][17] |
Note: Long-term (multi-year) quantitative efficacy data for this compound specifically for CVI is limited in recent literature. The data from Raynaud's phenomenon studies are included to provide an indication of its long-term vascular effects.
Comparative Long-Term Safety Profiles
The safety and tolerability of these agents are crucial for long-term patient adherence and management. The following table outlines the reported adverse events from clinical trials.
Table 2: Long-Term Safety and Tolerability of this compound and Alternatives
| Drug/Compound | Study Duration | Common Adverse Events | Incidence/Quantitative Data |
| This compound | 5 Years (in SSc) | Headache, itching, mild intolerance | 10% of patients reported mild, reversible adverse events leading to discontinuation (Headache: 2.7%, Itching: 1.3%). No serious side effects reported.[18] |
| Diosmin/Hesperidin (MPFF) | Up to 1 Year | Gastrointestinal discomfort (diarrhea, dyspepsia, nausea), headache, dizziness, skin rash | Generally mild. Dyspepsia/mild stomach upset reported in up to 7% of patients.[19] Common side effects include diarrhea, dyspepsia, nausea, and vomiting.[7][20] |
| Sulodexide | 2 Years | Gastrointestinal intolerance (nausea, dyspepsia) | No significant difference in bleeding events compared to placebo. Major bleeding was absent, and clinically relevant nonmajor bleeding occurred in 0.65% of patients in both sulodexide and placebo groups.[11] |
| Meta-analysis | Bleeding events | The rate of bleeding was 0.28% in the sulodexide group and 1.60% in the control group.[21] | |
| Centella asiatica (TTFCA) | Up to 60 days | Not specified in detail | Generally well-tolerated with no significant adverse effects reported in the reviewed CVI studies.[15] |
Experimental Protocols
Standardized methodologies are essential for the objective evaluation of venoactive drugs. Below are detailed protocols for key experiments cited in clinical trials for CVI.
1. Assessment of Edema: Water Displacement Volumetry
-
Objective: To precisely measure the volume of the lower leg to quantify changes in edema.
-
Apparatus: A specially designed volumeter tank with a spout, a calibrated collection cylinder, and water at a controlled temperature.
-
Procedure:
-
The patient is seated comfortably with their leg in a standardized position.
-
The volumeter is filled with water until it begins to overflow from the spout, ensuring a constant starting level.
-
The collection cylinder is placed under the spout.
-
The patient slowly immerses their foot and lower leg into the volumeter up to a predefined anatomical landmark (e.g., the tibial tuberosity).
-
The displaced water is collected in the cylinder and the volume is recorded.
-
Measurements are typically taken at the same time of day to minimize diurnal variations in edema.
-
-
Data Analysis: The change in leg volume from baseline to follow-up visits is calculated to determine the efficacy of the treatment in reducing edema. A volume reduction of 30-60 mL versus placebo is considered clinically relevant.[22]
2. Evaluation of Clinical Severity: Venous Clinical Severity Score (VCSS)
-
Objective: To provide a standardized, dynamic assessment of the severity of chronic venous disease and its response to treatment.
-
Procedure: A clinician evaluates 10 clinical parameters, each scored on a scale from 0 (absent/mild) to 3 (severe).
-
Scoring:
-
Each of the 10 attributes is graded from 0 to 3.
-
The total score ranges from 0 to 30, with higher scores indicating greater disease severity.
-
-
Application: The VCSS is administered at baseline and at regular intervals during follow-up to track changes in the patient's clinical status over time.[26][27]
3. Quality of Life Assessment: Chronic Venous Insufficiency Questionnaire (CIVIQ)
-
Objective: To measure the impact of CVI on the patient's quality of life from their own perspective.
-
Procedure: The patient completes a validated questionnaire consisting of 20 questions covering three dimensions:
-
Pain Dimension: Questions related to leg pain and discomfort.
-
Physical Dimension: Questions about limitations in daily activities (e.g., walking, standing).
-
Psychological Dimension: Questions concerning the emotional and social impact of the condition.
-
-
Scoring: The responses are converted to a global score, which allows for the quantitative assessment of changes in quality of life over the course of treatment.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its alternatives are rooted in their distinct molecular interactions.
This compound: The primary mechanism of this compound is the inhibition of Endothelin-1 (ET-1) production by interfering with the transcription of the pre-pro-endothelin-1 (PPET-1) gene.[1][2] This action mitigates the potent vasoconstrictive and pro-inflammatory effects of ET-1.
Diosmin and Hesperidin: These flavonoids exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6. They also possess antioxidant properties, partly through the activation of the Akt/Nrf2 pathway.
Sulodexide: This glycosaminoglycan has a dual mechanism, acting as both an anticoagulant and a profibrinolytic agent. It potentiates antithrombin III and heparin cofactor II, inhibiting thrombin and Factor Xa. It also promotes the release of tissue plasminogen activator (t-PA), aiding in the breakdown of fibrin clots.
Centella asiatica: The active triterpenes in Centella asiatica modulate the metabolism of connective tissue within the vein wall. They stimulate fibroblast activity and collagen synthesis, which helps to reinforce the integrity of the perivascular sheath and improve venous tone.
General Experimental Workflow for Venoactive Drug Evaluation
The development and validation of new treatments for CVI follow a structured workflow, from preclinical assessment to long-term clinical monitoring.
Conclusion
This compound demonstrates a favorable safety profile and efficacy in managing vascular disorders, primarily through its well-documented mechanism of downregulating endothelin-1. While direct, long-term, quantitative data for its use in CVI is less abundant compared to newer agents, its consistent performance in studies of related microvascular conditions suggests a valuable therapeutic role. Alternatives like Diosmin/Hesperidin and Sulodexide have more extensive long-term clinical trial data supporting their efficacy and safety in CVI. Centella asiatica also shows promise, particularly in improving microcirculatory parameters and symptoms, though more long-term studies are needed.
For drug development professionals, the choice of a therapeutic agent will depend on the specific clinical endpoint, the desired mechanism of action, and the need for extensive long-term safety data. Further randomized, controlled trials directly comparing these agents over extended periods would be beneficial to definitively establish their comparative long-term efficacy and safety.
References
- 1. This compound, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells: an in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Systematic Review of Aminaphtone from Pathophysiology to Clinical Applications: Focus on New Rheumatological Acquisitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Role of Endothelin-1 and Endothelin Receptor Antagonists in Inflammatory Response and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effects of therapy with this compound on chronic venous and lymphatic stasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. verification.fda.gov.ph [verification.fda.gov.ph]
- 8. droracle.ai [droracle.ai]
- 9. Efficacy of a Low-Dose Diosmin Therapy on Improving Symptoms and Quality of Life in Patients with Chronic Venous Disease: Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Sulodexide for treating venous leg ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of venous leg ulcers with sulodexide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment of edema and increased capillary filtration in venous hypertension with total triterpenic fraction of Centella asiatica: a clinical, prospective, placebo-controlled, randomized, dose-ranging trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Systematic Review of the Efficacy of Centella asiatica for Improvement of the Signs and Symptoms of Chronic Venous Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. droracle.ai [droracle.ai]
- 20. Diosmin: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 21. Frontiers | Sulodexide for Secondary Prevention of Recurrent Venous Thromboembolism: A Systematic Review and Meta-Analysis [frontiersin.org]
- 22. Water displacement leg volumetry in clinical studies - A discussion of error sources - PMC [pmc.ncbi.nlm.nih.gov]
- 23. metroveincenters.com [metroveincenters.com]
- 24. venousforum.org [venousforum.org]
- 25. venousinstitute.com [venousinstitute.com]
- 26. vascularmed.org [vascularmed.org]
- 27. Venous Clinical Severity Score and quality-of-life assessment tools: application to vein practice - Servier - PhlebolymphologyServier – Phlebolymphology [phlebolymphology.org]
Safety Operating Guide
Navigating the Safe Disposal of Aminaftone: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical substances is a cornerstone of laboratory safety and regulatory adherence. This guide provides essential, immediate safety and logistical information for the proper disposal of Aminaftone, ensuring a secure laboratory environment and minimal environmental impact. While this compound is not classified as a hazardous substance, adherence to best practices for chemical disposal is paramount.
Immediate Safety and Handling
Prior to commencing any disposal procedure, it is crucial to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
-
Ventilation: Use this compound in a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust or aerosols.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.
This compound Hazard and Regulatory Information
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] This classification is a key factor in determining the appropriate disposal route.
| Hazard Classification | Regulatory Information |
| Not a hazardous substance or mixture[1] | This substance is considered to be non-hazardous for transport (DOT, IMDG, IATA)[1] |
| No SARA 302/313 components[1] | No SARA Hazards[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with all federal, state, and local regulations, as well as institutional policies. The following is a general procedural guide:
Step 1: Waste Identification and Segregation
-
While not classified as hazardous, it is good laboratory practice to treat all chemical waste with care.
-
Do not mix this compound waste with other waste streams, particularly hazardous materials, to prevent potential unforeseen reactions.
Step 2: Containerization
-
Use a dedicated, properly labeled, and leak-proof container for this compound waste. The original container is often suitable.
-
Ensure the container has a secure, tight-fitting lid.
-
Do not overfill the container, leaving some headspace to allow for vapor expansion.
Step 3: Labeling
-
Clearly label the waste container with "this compound Waste."
-
Include the date of waste accumulation and the name of the generating researcher or laboratory.
Step 4: Storage of Waste
-
Store the waste container in a designated waste accumulation area.
-
Keep it away from incompatible materials as a general precaution.
Step 5: Final Disposal
-
For final disposal, consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Even for non-hazardous waste, many institutions have specific procedures for chemical disposal to ensure compliance with local regulations.
-
Do not dispose of this compound down the drain or in the regular solid waste unless explicitly permitted by your institution's EHS office and local regulations.
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[2][3]
-
Collect: Carefully collect the absorbed material and any contaminated debris into a designated and properly labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by washing with soap and water.
-
Dispose: Dispose of all contaminated materials as chemical waste, following the procedures outlined above.
Experimental Protocols
No specific experimental protocols for the neutralization or chemical deactivation of this compound for disposal purposes were found in the reviewed safety and procedural documents. The recommended procedure is collection and disposal through institutional EHS-approved channels.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Aminaftone
This guide provides crucial safety and logistical information for the handling and disposal of Aminaftone, tailored for researchers, scientists, and drug development professionals. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure safe handling.[1]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices. |
| Eye/Face Protection | Safety Glasses | Use safety glasses with side-shields. |
| Skin and Body Protection | Lab Coat | Wear a standard laboratory coat. |
| Respiratory Protection | - | Not required under normal conditions of use with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator. |
Operational Plan for Handling this compound
1. Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use a chemical fume hood if there is a potential for dust or aerosol formation.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
2. Safe Handling Procedures:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in a tightly closed container in a cool, dry place.
Emergency Procedures
| Emergency | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Rinse skin thoroughly with large amounts of water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water and give two glasses of water to drink. Seek medical attention.[1] |
| Spill | Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Clean the spill area thoroughly. |
Disposal Plan
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be disposed of in the same manner as the product itself.
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
